Product packaging for Liarozole dihydrochloride(Cat. No.:CAS No. 1883548-96-6)

Liarozole dihydrochloride

Cat. No.: B2705173
CAS No.: 1883548-96-6
M. Wt: 381.7 g/mol
InChI Key: NKDMRTVUEJWCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Liarozole dihydrochloride is a useful research compound. Its molecular formula is C17H15Cl3N4 and its molecular weight is 381.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15Cl3N4 B2705173 Liarozole dihydrochloride CAS No. 1883548-96-6

Properties

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4.2ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;;/h1-11,17H,(H,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDMRTVUEJWCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026639
Record name Liarozole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883548-96-6
Record name Liarozole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Liarozole Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action involves the competitive inhibition of specific cytochrome P450 enzymes, leading to a significant increase in endogenous all-trans-retinoic acid (atRA) levels. This elevation in atRA modulates gene expression through nuclear retinoic acid receptors, resulting in therapeutic effects observed in various dermatological and oncological conditions. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with this compound.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's principal mechanism of action is the inhibition of the cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1 and CYP26B1.[1][2] These enzymes are primarily responsible for the catabolism of all-trans-retinoic acid (atRA), the biologically active metabolite of vitamin A.[3] By inhibiting these enzymes, liarozole effectively blocks the 4-hydroxylation of atRA, leading to an accumulation of endogenous atRA in tissues where CYP26 is expressed, such as the skin and liver.[4][5]

This increase in local atRA concentrations enhances the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6] RAR/RXR heterodimers are ligand-dependent transcription factors that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[7] The binding of atRA to the RAR subunit of the heterodimer induces a conformational change, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[7] This targeted gene regulation underlies the therapeutic effects of liarozole, including its influence on cell differentiation, proliferation, and apoptosis.[5][8]

Signaling Pathway Diagram

Liarozole_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde RDH atRA_cyto All-trans Retinoic Acid (atRA) Retinaldehyde->atRA_cyto RALDH CRABP Cellular Retinoic Acid Binding Protein (CRABP) atRA_cyto->CRABP CYP26A1_B1 CYP26A1/B1 atRA_cyto->CYP26A1_B1 Metabolism atRA_nuc atRA CRABP->atRA_nuc RAR RAR atRA_nuc->RAR RXR RXR RAR->RXR RARE Retinoic Acid Response Element (RARE) Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Cellular_Effects Cellular Effects (Differentiation, Proliferation, Apoptosis) Gene_Transcription->Cellular_Effects Protein Synthesis Inactive_Metabolites Inactive Metabolites (e.g., 4-OH-RA) CYP26A1_B1->Inactive_Metabolites Liarozole Liarozole Liarozole->CYP26A1_B1 Inhibition

Caption: Liarozole inhibits CYP26A1/B1, increasing intracellular atRA levels and enhancing RAR/RXR-mediated gene transcription.

Quantitative Data

Table 1: In Vitro Inhibition of Retinoic Acid Metabolism by Liarozole
SystemSubstrateIC50 (µM)Reference(s)
Hamster Liver Microsomesall-trans-Retinoic Acid2.2[4]
Human Epidermisall-trans-Retinoic AcidConcentration-dependent[1]
MCF-7 Human Breast Cancer Cells[3H]all-trans-Retinoic Acid10 µM (reduced polar metabolites by 87%)[8]
Table 2: In Vivo Effects of Liarozole on Retinoic Acid Levels
SpeciesTissue/FluidLiarozole DoseChange in atRA LevelsReference(s)
RatPlasma5 mg/kg p.o.Undetectable to 1.4 ± 0.1 ng/mL[4]
RatPlasma20 mg/kg p.o.Undetectable to 2.9 ± 0.1 ng/mL[4]
RatVagina5 mg/kg p.o. (3 days)1.1 ± 0.1 to 2.2 ± 0.2 ng/200mg tissue[4]
RatVagina20 mg/kg p.o. (3 days)1.1 ± 0.1 to 2.6 ± 0.2 ng/200mg tissue[4]
HumanSkin3% topicalUndetectable to 19 ± 5 ng/g wet wt (18h)[1]
Table 3: Clinical Efficacy of Oral Liarozole in Lamellar Ichthyosis (NCT00282724)
Treatment GroupNResponders at Week 12 (≥2-point decrease in IGA)p-value (vs. Placebo)Reference(s)
Placebo91 (11%)-[9]
Liarozole 75 mg/day2711 (41%)Not significant[9]
Liarozole 150 mg/day2814 (50%)0.056[9]

Experimental Protocols

In Vitro Retinoic Acid Metabolism Inhibition Assay (Hamster Liver Microsomes)

This protocol is based on the methodology described in studies investigating the inhibition of P450-mediated retinoic acid metabolism.[4][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of liarozole on the metabolism of all-trans-retinoic acid in hamster liver microsomes.

Materials:

  • Hamster liver microsomes

  • all-trans-Retinoic acid (substrate)

  • [3H]all-trans-Retinoic acid (tracer)

  • This compound (inhibitor)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector

Procedure:

  • Prepare a reaction mixture containing hamster liver microsomes, phosphate buffer, and the NADPH generating system.

  • Add varying concentrations of liarozole to the reaction mixtures.

  • Initiate the reaction by adding a mixture of unlabeled and [3H]all-trans-retinoic acid.

  • Incubate the reaction at 37°C for a predetermined time.

  • Stop the reaction by adding a cold organic solvent.

  • Extract the retinoids from the aqueous phase.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Analyze the samples by HPLC to separate the parent atRA from its polar metabolites.

  • Quantify the amount of parent atRA remaining and the metabolites formed.

  • Calculate the percentage of inhibition for each liarozole concentration and determine the IC50 value.

Hamster_Liver_Microsome_Assay start Start prep_mix Prepare Reaction Mixture: - Hamster Liver Microsomes - Phosphate Buffer - NADPH Generating System start->prep_mix add_liarozole Add Varying Concentrations of Liarozole prep_mix->add_liarozole add_atra Add [3H]all-trans-Retinoic Acid (Substrate) add_liarozole->add_atra incubate Incubate at 37°C add_atra->incubate stop_reaction Stop Reaction with Cold Organic Solvent incubate->stop_reaction extract Extract Retinoids stop_reaction->extract analyze Analyze by HPLC extract->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Caption: Workflow for the in vitro hamster liver microsome assay to determine liarozole's IC50 for atRA metabolism.

Cell Proliferation Assay (MCF-7 Human Breast Cancer Cells)

This protocol is adapted from studies evaluating the antiproliferative effects of liarozole in combination with retinoic acid.[8]

Objective: To assess the effect of liarozole on the antiproliferative activity of all-trans-retinoic acid in MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • all-trans-Retinoic acid

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., AlamarBlue)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of all-trans-retinoic acid, liarozole, or a combination of both. Include a vehicle control.

  • Incubate the cells for an extended period (e.g., 9 days), replacing the medium with fresh treatment every 2-3 days.

  • At the end of the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

MCF7_Proliferation_Assay start Start seed_cells Seed MCF-7 Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with: - atRA - Liarozole - Combination - Vehicle Control seed_cells->treat_cells incubate Incubate for 9 Days (with media changes) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate Calculate % Growth Inhibition read_absorbance->calculate end End calculate->end

Caption: Workflow for the MCF-7 cell proliferation assay to evaluate the synergistic effect of liarozole and atRA.

Conclusion

This compound's mechanism of action is centered on its ability to inhibit CYP26 enzymes, thereby increasing endogenous levels of all-trans-retinoic acid. This targeted elevation of atRA potentiates the retinoid signaling pathway, leading to the modulation of gene expression that underlies its therapeutic benefits in disorders of keratinization and certain cancers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with liarozole and other retinoic acid metabolism-blocking agents. Further research into the specific downstream gene targets and the long-term effects of sustained atRA elevation will continue to refine our understanding of this important therapeutic agent.

References

An In-Depth Technical Guide to the Synthesis and Purification of Liarozole Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of liarozole dihydrochloride, a potent inhibitor of retinoic acid metabolism. The following sections detail the chemical synthesis of the liarozole free base, its subsequent conversion to the dihydrochloride salt, and the purification methodologies required to obtain a high-purity final product. This document also includes a summary of the relevant quantitative data and a diagram of the signaling pathway modulated by liarozole.

Synthesis of Liarozole Free Base

The synthesis of the liarozole free base, 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole, is a multi-step process that culminates in the formation of the core benzimidazole structure. A key step in this synthesis involves the cyclization of a diamine precursor.

Experimental Protocol: Synthesis of 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole

This protocol is adapted from established synthetic procedures for liarozole and related benzimidazole derivatives.

Materials:

  • 4-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1,2-benzenediamine

  • Trimethoxymethane

  • Formic acid

  • 2N Hydrochloric acid

  • Ammonia solution

  • Dichloromethane

  • Silica gel for column chromatography

  • Eluent: Trichloromethane:Methanol:Methanol (saturated with ammonia) (90:5:5 by volume)

Procedure:

  • In a suitable reaction vessel, a mixture of 2.99 parts of 4-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1,2-benzenediamine, 50 parts of trimethoxymethane, and 2.4 parts of formic acid is prepared.

  • The reaction mixture is stirred for 16 hours at room temperature.

  • Following the reaction, the mixture is evaporated to dryness.

  • The residue is dissolved in a 2N hydrochloric acid solution.

  • The acidic solution is then treated with ammonia solution to precipitate the product.

  • The product is extracted with dichloromethane.

  • The organic extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and evaporated to yield the crude product.

Purification of Liarozole Free Base

The crude liarozole free base is purified by column chromatography.

Procedure:

  • The crude product is adsorbed onto a small amount of silica gel.

  • A silica gel column is prepared using the eluent mixture of trichloromethane, methanol, and methanol saturated with ammonia (90:5:5 by volume).

  • The adsorbed product is loaded onto the column and eluted with the prepared eluent.

  • The pure fractions are collected, and the eluent is evaporated to yield the purified 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole.

Quantitative Data for Liarozole Free Base Synthesis
ParameterValue
Yield 58.2%
Melting Point 108.2°C

Synthesis and Purification of this compound

The purified liarozole free base is converted to its dihydrochloride salt to improve its solubility and stability for pharmaceutical applications.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the formation of hydrochloride salts of benzimidazole compounds.

Materials:

  • Purified 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole

  • Anhydrous ethanol

  • Concentrated hydrochloric acid or hydrogen chloride gas

  • Anhydrous diethyl ether

Procedure:

  • The purified liarozole free base is dissolved in anhydrous ethanol.

  • The solution is cooled in an ice bath.

  • A stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring, or anhydrous hydrogen chloride gas is bubbled through the solution.

  • The reaction mixture is stirred in the cold for a period to allow for complete salt formation.

  • The this compound may precipitate directly from the ethanolic solution. If not, anhydrous diethyl ether can be added as an anti-solvent to induce precipitation.

  • The precipitated solid is collected by filtration, washed with a small amount of cold anhydrous diethyl ether, and dried under vacuum.

Purification of this compound

This compound can be further purified by recrystallization.

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot anhydrous ethanol.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • If crystallization is slow, the addition of a small amount of a non-polar anti-solvent like anhydrous diethyl ether can be used to promote crystal formation.

  • The purified crystals are collected by filtration, washed with a small amount of cold ethanol/diethyl ether mixture, and dried under vacuum.

Quantitative Data for this compound
ParameterValue
Molecular Weight 381.69 g/mol [1][2][3]
Formula C₁₇H₁₃ClN₄·2HCl[1][2][3]
Purity (by HPLC) ≥98%[1][2][3]
Solubility in Water Soluble to 100 mM[1][2][3]
Solubility in DMSO Soluble to 100 mM[1][2][3]

Signaling Pathway and Experimental Workflow

Liarozole functions as a retinoic acid metabolism-blocking agent (RAMBA).[1][2][3] It inhibits the cytochrome P450 enzyme CYP26, which is responsible for the hydroxylation and subsequent inactivation of all-trans retinoic acid (ATRA).[1][2][3] By blocking this metabolic pathway, liarozole increases the intracellular levels of ATRA, leading to enhanced activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This, in turn, modulates the transcription of target genes involved in cell differentiation and proliferation.

Diagram: Liarozole's Mechanism of Action in the Retinoic Acid Signaling Pathway

Liarozole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_in Retinol Retinol->Retinol_in Transport Retinaldehyde Retinaldehyde Retinol_in->Retinaldehyde ATRA All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA CYP26 CYP26A1 ATRA->CYP26 Metabolism ATRA_nuc ATRA ATRA->ATRA_nuc Transport Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Liarozole Liarozole Liarozole->CYP26 Inhibition RAR RAR ATRA_nuc->RAR RXR RXR RAR->RXR RARE Retinoic Acid Response Element (RARE) RXR->RARE Gene_Transcription Gene Transcription (Cell Differentiation, Apoptosis, etc.) RARE->Gene_Transcription

Caption: Liarozole inhibits CYP26, increasing ATRA levels and gene transcription.

Diagram: Experimental Workflow for this compound Synthesis and Purification

Liarozole_Workflow Start Start: Starting Materials Synthesis Synthesis of Liarozole Free Base (Cyclization Reaction) Start->Synthesis Extraction Work-up and Extraction Synthesis->Extraction Crude_Free_Base Crude Liarozole Free Base Extraction->Crude_Free_Base Column_Chromatography Purification by Column Chromatography Crude_Free_Base->Column_Chromatography Pure_Free_Base Pure Liarozole Free Base Column_Chromatography->Pure_Free_Base Salt_Formation Conversion to Dihydrochloride Salt (Addition of HCl) Pure_Free_Base->Salt_Formation Crude_Salt Crude this compound Salt_Formation->Crude_Salt Recrystallization Purification by Recrystallization Crude_Salt->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product End End Product Final_Product->End

Caption: Workflow for the synthesis and purification of this compound.

References

Chemical and physical properties of Liarozole dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] By inhibiting key cytochrome P450 enzymes, this compound elevates endogenous levels of retinoic acid, a critical signaling molecule involved in cell growth, differentiation, and apoptosis. This mechanism of action has positioned Liarozole as a compound of interest for therapeutic applications in oncology, dermatology, and other areas where modulation of retinoic acid signaling is beneficial. This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt form of Liarozole, which enhances its solubility and stability for research and pharmaceutical applications.

PropertyValueSource(s)
IUPAC Name 6-[(3-Chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole dihydrochloride[2]
Alternative Names R-75251, Liarozole 2HCl[2]
CAS Number 1883548-96-6[2]
Molecular Formula C₁₇H₁₃ClN₄·2HCl
Molecular Weight 381.69 g/mol [2]
Appearance Solid powder[2]
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and water.
Storage Conditions Desiccate at room temperature. For long-term storage, -20°C is recommended.[2]

Mechanism of Action: Retinoic Acid Signaling Pathway

This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly CYP26A1, which is responsible for the catabolism of all-trans retinoic acid (atRA).[3][4] By blocking this metabolic pathway, Liarozole increases the intracellular concentration of atRA, leading to enhanced activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cellular processes.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde atRA All-trans Retinoic Acid (atRA) Retinaldehyde->atRA CRABP CRABP atRA->CRABP CYP26A1 CYP26A1 atRA->CYP26A1 metabolized by atRA_CRABP atRA-CRABP Complex atRA_nuc atRA atRA_CRABP->atRA_nuc Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites Liarozole Liarozole dihydrochloride Liarozole->CYP26A1 inhibits RAR_RXR RAR/RXR Heterodimer atRA_nuc->RAR_RXR RARE RARE RAR_RXR->RARE binds Gene_Transcription Gene Transcription (Cell Differentiation, Growth Arrest, Apoptosis) RARE->Gene_Transcription regulates CRABPatRA CRABPatRA CRABPatRA->atRA_CRABP

Figure 1: Mechanism of action of this compound.

Experimental Protocols

This section outlines key experimental protocols for evaluating the activity of this compound. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.

In Vitro Cell Proliferation Assay (MCF-7 cells)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of MCF-7 human breast cancer cells.[5]

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plates for the desired treatment period (e.g., 9 days).[5]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

CYP26A1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on CYP26A1.[4]

Materials:

  • Recombinant human CYP26A1 enzyme

  • All-trans retinoic acid (substrate)

  • NADPH regenerating system

  • This compound

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing the recombinant CYP26A1 enzyme, NADPH regenerating system, and buffer.

  • Add different concentrations of this compound to the reaction mixture and pre-incubate for a short period at 37°C.

  • Initiate the reaction by adding the substrate, all-trans retinoic acid.

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of the 4-hydroxy-retinoic acid metabolite.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antitumor Activity in a Rat Prostate Carcinoma Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rat model of prostate cancer.[6]

Materials:

  • Male rats (e.g., Copenhagen rats for Dunning R3327 tumor models)

  • Prostate carcinoma cells (e.g., Dunning MatLu)

  • This compound

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

Procedure:

  • Inject prostate carcinoma cells subcutaneously into the flank of the rats.

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the animals to treatment and control groups.

  • Prepare the this compound formulation for oral administration. A typical dose might be in the range of 5-40 mg/kg.[1][7]

  • Administer this compound or the vehicle to the respective groups daily by oral gavage.

  • Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth between the treated and control groups to assess the antitumor efficacy of this compound.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell_Culture Prostate Carcinoma Cell Culture Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Model Rat Model (e.g., Copenhagen) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Grouping Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment Daily Oral Administration of Liarozole or Vehicle Grouping->Treatment Monitoring Regular Tumor Volume Measurement Treatment->Monitoring Endpoint Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Tumor Weight and Histological Analysis Endpoint->Analysis Conclusion Comparison of Tumor Growth between Groups Analysis->Conclusion

Figure 2: In vivo experimental workflow.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of Liarozole against various cytochrome P450 enzymes.

EnzymeSystemIC₅₀Source(s)
Retinoic Acid 4-Hydroxylase (CYP26)Hamster liver microsomes2.2 µM[8][9]
Retinoic Acid 4-Hydroxylase (CYP26)Rat liver homogenate0.14 µM[8]
Retinoic Acid 4-Hydroxylase (CYP26)Dunning prostate cancer homogenate0.26 µM[8]
17α-hydroxylaseBovine adrenal microsomes0.15 µM[8]
Aromatase (CYP19)-Inhibition observed

Conclusion

This compound is a well-characterized inhibitor of retinoic acid metabolism with demonstrated preclinical and clinical activity. Its ability to modulate the retinoic acid signaling pathway makes it a valuable tool for research in oncology and other therapeutic areas. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound. For the most accurate and reproducible results, it is recommended to consult the primary literature for specific experimental details and to optimize protocols for the particular systems being investigated.

References

Liarozole Dihydrochloride: A Technical Guide to Retinoic Acid Metabolism Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole dihydrochloride, an imidazole-containing compound, has emerged as a significant agent in the modulation of retinoid signaling pathways. Its primary mechanism of action involves the inhibition of cytochrome P450 enzymes, specifically the CYP26 family, which are responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking the metabolic degradation of endogenous ATRA, liarozole effectively increases its intracellular concentrations, thereby potentiating its biological effects. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism as a retinoic acid metabolism blocking agent (RAMBA). It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The intracellular levels of ATRA are tightly regulated through a balance of its synthesis from retinol and its degradation by cytochrome P450 enzymes.[2] The CYP26 family of enzymes, including CYP26A1, CYP26B1, and CYP26C1, plays a pivotal role in the oxidative metabolism of ATRA, converting it into more polar, inactive metabolites such as 4-hydroxy-RA and 4-oxo-RA.[1][2]

Liarozole is a potent inhibitor of this metabolic pathway.[3] As an imidazole derivative, it effectively blocks the catalytic activity of CYP26 enzymes, leading to an accumulation of endogenous ATRA in various tissues.[3][4] This "retinoid-mimetic" effect has positioned liarozole as a therapeutic candidate for a range of conditions, including skin disorders like psoriasis and ichthyosis, as well as certain types of cancer.[4][[“]][6] This guide will delve into the technical aspects of liarozole's function, providing the necessary data and methodologies for its scientific evaluation.

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's primary pharmacological effect is the competitive inhibition of the CYP26 family of enzymes.[7] This inhibition leads to a subsequent increase in the half-life and bioavailability of endogenous ATRA, amplifying its downstream signaling effects.

Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway begins with the cellular uptake of retinol (Vitamin A) and its conversion to ATRA. ATRA then translocates to the nucleus and binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This ligand-bound receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes. The catabolism of ATRA by CYP26 enzymes acts as a key negative feedback mechanism in this pathway.

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH ATRA_cyto All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA_cyto RALDH CRABP CRABP ATRA_cyto->CRABP ATRA_CRABP ATRA-CRABP Complex ATRA_cyto->ATRA_CRABP CYP26 CYP26 Enzymes ATRA_cyto->CYP26 Metabolism CRABP->ATRA_CRABP ATRA_nuc ATRA ATRA_CRABP->ATRA_nuc Translocation RAR_RXR RAR/RXR Heterodimer ATRA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation Inactive_Metabolites Inactive Metabolites (4-OH-RA, 4-oxo-RA) CYP26->Inactive_Metabolites Liarozole Liarozole Liarozole->CYP26 Inhibition

Figure 1: Simplified Retinoic Acid Signaling Pathway and the inhibitory action of Liarozole.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of liarozole.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Liarozole
EnzymeSubstrateIC50 (µM)Reference
CYP26A19-cis-RA2.1[8]
P450-mediated RA metabolism (hamster liver microsomes)all-trans-RA2.2[9]
Table 2: In Vivo Effects of Liarozole on Retinoic Acid Levels
SpeciesTissue/FluidLiarozole Dose (mg/kg)Change in Retinoic Acid LevelsReference
RatPlasma5Undetectable to 1.4 ± 0.1 ng/mL[9]
RatPlasma20Undetectable to 2.9 ± 0.1 ng/mL[9]
RatVagina51.1 ± 0.1 ng to 2.2 ± 0.2 ng / 200mg tissue[9]
RatVagina201.1 ± 0.1 ng to 2.6 ± 0.2 ng / 200mg tissue[9]
HumanSkin3% topicalUndetectable to 19 ± 5 ng/g at 18h[10]
Table 3: Clinical Efficacy of Oral Liarozole in Psoriasis
StudyDaily DoseDurationPrimary EndpointResultReference
Berth-Jones et al.50 mg12 weeksMean PASI change17.4 to 13.8[11]
Berth-Jones et al.75 mg12 weeksMean PASI change17.5 to 14.5[11]
Berth-Jones et al.150 mg12 weeksMean PASI change15.8 to 8.8 (P < 0.001 vs. placebo)[11]
Open-label study150-300 mg12 weeksPASI score reduction77% decrease from baseline[6]

PASI: Psoriasis Area and Severity Index

Table 4: Clinical Efficacy of Oral Liarozole in Lamellar Ichthyosis
Study (NCT00282724)Daily DoseDurationPrimary EndpointResultReference
Vahlquist et al.75 mg12 weeksResponder Rate (≥2-point IGA decrease)41% (11/27)[12]
Vahlquist et al.150 mg12 weeksResponder Rate (≥2-point IGA decrease)50% (14/28)[12]
Vahlquist et al.Placebo12 weeksResponder Rate (≥2-point IGA decrease)11% (1/9)[12]

IGA: Investigator's Global Assessment

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on liarozole.

In Vitro CYP26A1 Inhibition Assay

This protocol is a generalized representation based on methods described for assessing CYP26A1 inhibition.

CYP26A1_Inhibition_Assay Experimental Workflow: In Vitro CYP26A1 Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Microsomes Prepare recombinant human CYP26A1 microsomes Mix Combine microsomes, substrate, and Liarozole/vehicle Microsomes->Mix Substrate Prepare 9-cis-RA substrate solution Substrate->Mix Inhibitor Prepare serial dilutions of Liarozole Inhibitor->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench reaction with acetonitrile Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge HPLC Analyze supernatant by HPLC or LC-MS/MS Centrifuge->HPLC Quantify Quantify substrate and metabolite peaks HPLC->Quantify Calculate Calculate percent inhibition and determine IC50 Quantify->Calculate

Figure 2: Workflow for determining the in vitro inhibition of CYP26A1 by Liarozole.

Methodology:

  • Preparation of Reagents: Recombinant human CYP26A1 microsomes are prepared. A stock solution of 9-cis-retinoic acid (substrate) is made, and serial dilutions of liarozole (inhibitor) and a vehicle control are prepared.

  • Incubation: The reaction mixture containing the microsomes, substrate, and either liarozole or vehicle is prepared in a buffer solution. The reaction is initiated and incubated at 37°C for a specified time.

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching solvent, typically acetonitrile. The mixture is then centrifuged to precipitate the proteins.

  • Analysis: The supernatant, containing the remaining substrate and any formed metabolites, is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The peak areas of the substrate and its metabolites are quantified. The percent inhibition of the enzyme activity by liarozole is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Quantification of Endogenous Retinoic Acid in Biological Samples by LC-MS/MS

This protocol outlines the general steps for measuring ATRA levels in tissues or plasma.

Methodology:

  • Sample Collection and Homogenization: Biological samples (e.g., plasma, homogenized tissue) are collected. An internal standard, such as a deuterated or 13C-labeled ATRA, is added to the sample.

  • Extraction: Retinoids are extracted from the sample using a liquid-liquid extraction method, often with hexane, following saponification to hydrolyze retinyl esters.

  • Chromatographic Separation: The extracted sample is injected into an LC system. A reverse-phase C18 column is commonly used to separate ATRA from its isomers and other interfering substances.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of ATRA and the internal standard based on their parent and daughter ion transitions.

  • Quantification: The concentration of ATRA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

MCF-7 Cell Proliferation Assay

This assay is used to assess the effect of liarozole on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically containing fetal bovine serum.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of liarozole, ATRA, or a combination of both. A vehicle control is also included.

  • Incubation: The cells are incubated for a defined period, often several days.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

  • Data Analysis: The absorbance or fluorescence is measured, which correlates with the number of viable cells. The effect of the treatments on cell proliferation is calculated relative to the control.

Rat Vaginal Epithelial Cell Differentiation Assay

This in vivo assay evaluates the retinoid-mimetic effects of liarozole by observing changes in vaginal epithelial cell differentiation.

Vaginal_Smear_Assay Experimental Workflow: Rat Vaginal Epithelial Cell Differentiation Assay cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Sampling and Analysis cluster_evaluation Evaluation Ovariectomy Ovariectomize female rats Estrogen Induce vaginal keratinization with estrogen Ovariectomy->Estrogen Dosing Administer Liarozole, ATRA, or vehicle daily Estrogen->Dosing Smear Collect vaginal smears daily Dosing->Smear Stain Stain smears (e.g., Papanicolaou stain) Smear->Stain Microscopy Examine cell morphology under a microscope Stain->Microscopy Scoring Score the degree of keratinization Microscopy->Scoring Comparison Compare treatment groups to control Scoring->Comparison

Figure 3: Workflow for the in vivo assessment of Liarozole's effect on vaginal epithelial differentiation.

Methodology:

  • Animal Model: Ovariectomized female rats are used to eliminate the influence of endogenous hormones. Vaginal keratinization is then induced by the administration of estrogen.

  • Treatment: The rats are treated daily with oral doses of liarozole, ATRA (as a positive control), or a vehicle.

  • Vaginal Smear Collection: Vaginal smears are collected daily by lavage.

  • Cytological Analysis: The collected cells are smeared onto a microscope slide, fixed, and stained (e.g., with Papanicolaou stain). The morphology of the epithelial cells is then examined under a microscope.

  • Assessment: The degree of keratinization is scored based on the predominant cell types observed (leukocytes, nucleated epithelial cells, or cornified anucleated cells). A reversal of keratinization (a shift from cornified to nucleated epithelial cells and leukocytes) indicates a retinoid-like effect.

Conclusion

This compound is a well-characterized retinoic acid metabolism blocking agent with demonstrated efficacy in preclinical models and clinical trials for specific dermatological conditions. Its mechanism of action, centered on the inhibition of CYP26 enzymes and the subsequent elevation of endogenous ATRA levels, provides a targeted approach to modulating retinoid signaling. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of liarozole and other RAMBAs. The continued exploration of this class of compounds holds promise for the development of novel therapies for a variety of diseases.

References

Cytochrome P450 Inhibition Profile of Liarozole Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole, an imidazole-based compound, is a potent inhibitor of cytochrome P450 (CYP) enzymes, primarily recognized for its role as a retinoic acid metabolism blocking agent (RAMBA). By inhibiting the CYP-mediated catabolism of all-trans-retinoic acid (atRA), Liarozole elevates endogenous atRA levels, leading to retinoid-mimetic effects. This technical guide provides a comprehensive overview of the CYP inhibition profile of Liarozole dihydrochloride, presenting quantitative inhibition data, detailed experimental methodologies for key assays, and a visualization of its mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential and drug-drug interaction liabilities of Liarozole.

Introduction

Liarozole is a novel imidazole derivative that has been investigated for its therapeutic potential in various dermatological conditions and cancers.[1] Its primary mechanism of action involves the inhibition of specific cytochrome P450 enzymes, which are critical mediators in the metabolism of endogenous and exogenous compounds. A thorough understanding of Liarozole's CYP inhibition profile is essential for predicting its pharmacological effects, potential drug-drug interactions, and overall safety profile.

Quantitative Inhibition Data

The inhibitory activity of Liarozole against various CYP-mediated reactions has been quantified in several in vitro studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Retinoic Acid and Related Substrate Metabolism
SubstrateEnzyme SystemIC50 (µM)Reference
All-trans-retinoic acidHamster liver microsomes2.2[2][3]
All-trans-retinoic acidRat liver homogenate0.14
All-trans-retinoic acidDunning prostate cancer homogenate0.26
4-keto-all-trans-retinoic acidHamster liver microsomes1.3
All-trans-retinoic acid (CYP26A1 mediated)Induced MCF-7 cells0.44 - 7[4]
Table 2: Inhibition of Steroidogenic and Other CYP Isoforms
CYP IsoformEnzyme/ActivityEnzyme SystemIC50 (µM)Reference
CYP17A117α-hydroxylaseBovine adrenal microsomes0.15
CYP19A1AromataseNot specifiedInhibitor
CYP2S1AQ4N metabolismOverexpressing microsomesEffective inhibitor*

*No quantitative IC50 value was provided in the cited literature.

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's primary therapeutic effect stems from its ability to block the degradation of all-trans-retinoic acid (atRA).[5] atRA levels are tightly regulated by CYP26 enzymes, which hydroxylate atRA to more polar, less active metabolites, thereby controlling its signaling activity.[4] As an imidazole-containing compound, Liarozole is a potent inhibitor of this CYP-mediated metabolism.[5] This inhibition leads to an accumulation of endogenous atRA in tissues, which can then exert its biological effects, such as modulating gene expression involved in cell differentiation and proliferation.[1]

cluster_0 Cellular Environment Retinol Retinol atRA All-trans-retinoic acid (atRA) Retinol->atRA Metabolism CYP26 CYP26 Enzymes atRA->CYP26 Substrate RAR Retinoic Acid Receptor (RAR) atRA->RAR Binding Metabolites Inactive Polar Metabolites CYP26->Metabolites Hydroxylation Gene Target Gene Expression RAR->Gene Modulation Liarozole Liarozole Liarozole->CYP26 Inhibition

Figure 1. Signaling pathway of Liarozole's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocol for determining the inhibition of CYP2S1 by Liarozole.

In Vitro CYP2S1 Inhibition Assay

This protocol is adapted from a study investigating the inhibition of CYP2S1-mediated metabolism of the anticancer prodrug AQ4N by Liarozole.

Objective: To determine the inhibitory effect of Liarozole on the metabolic activity of CYP2S1.

Materials:

  • CYP2S1 overexpressing microsomes (from BEAS2B cells)

  • This compound

  • AQ4N (prodrug substrate)

  • P450 reductase

  • NADPH

  • 0.1M Sodium/potassium phosphate buffer (pH 7.6)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-incubation: Microsomal protein containing CYP2S1 is pre-incubated with a 50 µM solution of Liarozole for 1 hour at room temperature. A control sample without Liarozole is prepared in parallel.

  • Anaerobic Conditions: Nitrogen gas is bubbled through the samples to create an anoxic environment.

  • Reaction Initiation: The samples are incubated for 5 minutes at 37°C in the phosphate buffer containing 5 mM NADPH and P450 reductase. The metabolic reaction is initiated by the addition of AQ4N to a final concentration of 10 µM.

  • Incubation: The total reaction volume of 250 µl is incubated for 60 minutes at room temperature.

  • Reaction Termination: The reaction is stopped by the addition of an equal volume (250 µl) of 50% v/v acetonitrile.

  • Deproteinization: The samples are centrifuged at 12,000 x g for 5 minutes to precipitate the protein.

  • Analysis: The supernatants are collected and analyzed by HPLC to quantify the conversion of AQ4N to its metabolites (AQ4M and AQ4). The peak areas of the substrate and metabolites are compared between the Liarozole-treated and control samples to determine the extent of inhibition.

cluster_workflow CYP2S1 Inhibition Assay Workflow start Start preincubation Pre-incubate CYP2S1 microsomes with or without Liarozole (1 hr) start->preincubation anoxia Create anoxic conditions (N2 gas) preincubation->anoxia reaction_setup Add NADPH and P450 reductase, incubate at 37°C (5 min) anoxia->reaction_setup add_substrate Initiate reaction with AQ4N reaction_setup->add_substrate incubation Incubate at room temperature (60 min) add_substrate->incubation termination Terminate reaction with Acetonitrile incubation->termination centrifugation Centrifuge to pellet protein termination->centrifugation analysis Analyze supernatant by HPLC centrifugation->analysis end End analysis->end

Figure 2. Experimental workflow for the in vitro CYP2S1 inhibition assay.

Discussion and Conclusion

This compound is a potent inhibitor of several cytochrome P450 enzymes, with a particularly significant impact on those involved in retinoic acid and steroid metabolism. The available data, primarily from in vitro studies using animal-derived microsomes and cell lines, consistently demonstrate its inhibitory capacity. The mechanism of action, centered on the elevation of endogenous retinoic acid levels, provides a strong rationale for its therapeutic application in disorders characterized by abnormal cell proliferation and differentiation.

For drug development professionals, the inhibitory profile of Liarozole necessitates careful consideration of potential drug-drug interactions. While specific data on its interaction with major human drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6) is limited in the public domain, its imidazole structure suggests a potential for broader CYP inhibition. Further studies using human liver microsomes and recombinant human CYP enzymes are warranted to fully characterize its interaction profile and to inform clinical trial design.

References

In Vitro Characterization of Liarozole Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole dihydrochloride is a potent imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] By inhibiting the cytochrome P450 family 26 (CYP26) enzymes, Liarozole prevents the degradation of all-trans retinoic acid (atRA), leading to increased intracellular levels of this critical signaling molecule.[1] This guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

Liarozole's primary mechanism of action is the inhibition of CYP26 enzymes, particularly CYP26A1, which are responsible for the 4-hydroxylation and subsequent metabolism of atRA.[1] This inhibition leads to an accumulation of endogenous atRA within cells, thereby enhancing retinoic acid signaling. The increased atRA levels can, in turn, influence gene expression, cell differentiation, and proliferation.[2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and activity of this compound across various assays and cell lines.

Table 1: Inhibitory Activity of this compound

Target Enzyme/ProcessAssay SystemIC50 ValueReference(s)
CYP26-dependent 4-hydroxylation of RA7 µM[1]
RA metabolismHamster liver microsomes2.2 µM[3]
17α-hydroxylaseBovine adrenal microsomes0.15 µM[4]
Cholesterol synthesisHuman hepatoma cells5 µM[4]
RA metabolismRat liver homogenate0.14 µM[4]
RA metabolismDunning prostate cancer homogenate0.26 µM[4]

Table 2: Effects of this compound on Cell Lines

Cell LineAssayConcentrationEffectReference(s)
MCF-7 (human breast cancer)Cell Proliferation0.01 - 10 µM (9 days)Inhibition of cell proliferation[1]
MCF-7 (human breast cancer)RA Metabolism10 µMAlmost complete block[4]
Mesenchymal cellsChondrogenesis1 µM (4 days)Complete inhibition of chondrogenesis[1]
DU145 (human prostate cancer)Cell GrowthNot specifiedModest effect on cell growth, amplifies pro-apoptotic actions of RA[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize this compound.

CYP26A1 Inhibition Assay (P450-Glo™ Assay)

This protocol is adapted from the general P450-Glo™ Assay protocol and is suitable for assessing the inhibitory potential of Liarozole on CYP26A1 activity.

Materials:

  • P450-Glo™ CYP26A1 Screening System (Promega)

  • This compound stock solution (in DMSO)

  • Recombinant human CYP26A1 enzyme

  • NADPH regeneration system

  • Potassium phosphate buffer (pH 7.4)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Reconstitute the P450-Glo™ reagents according to the manufacturer's instructions. Prepare a serial dilution of this compound in potassium phosphate buffer.

  • Enzyme Reaction: In a 96-well plate, add 12.5 µL of potassium phosphate buffer, 5 µL of the this compound dilution (or vehicle control), and 12.5 µL of the CYP26A1 enzyme/P450-Glo™ substrate mix.

  • Initiate Reaction: Add 20 µL of the NADPH regeneration system to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

  • Measurement: Incubate for 20 minutes at room temperature to stabilize the signal and then measure luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each Liarozole concentration relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the effect of Liarozole on the proliferation of cancer cell lines (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 9 days), replacing the treatment medium every 2-3 days.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of Liarozole that causes 50% inhibition of cell growth (IC50).

In Vitro Chondrogenesis Assay (Micromass Culture)

This protocol details the use of a micromass culture system to assess the impact of Liarozole on the chondrogenic differentiation of mesenchymal stem cells (MSCs).

Materials:

  • Mesenchymal stem cells (MSCs)

  • Chondrogenic differentiation medium

  • This compound stock solution (in DMSO)

  • Alcian Blue stain

  • Multi-well culture plates

Procedure:

  • Cell Preparation: Resuspend MSCs at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic medium.

  • Micromass Seeding: Spot 10 µL droplets of the cell suspension onto the center of each well of a multi-well plate. Allow the cells to adhere for 2 hours in a humidified incubator.

  • Treatment: Gently add chondrogenic medium containing this compound (e.g., 1 µM) or vehicle control to each well.

  • Culture: Culture the micromasses for the desired period (e.g., 4 days), changing the medium every 2 days.

  • Staining: After the culture period, fix the micromasses and stain with Alcian Blue to visualize the proteoglycan-rich cartilage matrix.

  • Analysis: Qualitatively or quantitatively assess the extent of chondrogenesis based on the intensity of Alcian Blue staining.

Quantitative Gene Expression Analysis (qPCR)

This protocol outlines the steps to measure changes in the expression of retinoic acid-responsive genes following treatment with Liarozole.

Materials:

  • Cells of interest (e.g., cancer cell line or primary cells)

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CYP26A1, RARA, RARB, CRABP2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in Liarozole-treated cells compared to control cells.

Mandatory Visualizations

Signaling Pathway

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH atRA_cyt All-trans Retinoic Acid Retinaldehyde->atRA_cyt RALDH CRABP CRABP atRA_cyt->CRABP atRA_CRABP atRA-CRABP atRA_cyt->atRA_CRABP Metabolism Metabolism (4-hydroxy-RA) atRA_cyt->Metabolism CRABP->atRA_CRABP atRA_nuc atRA atRA_CRABP->atRA_nuc CYP26A1 CYP26A1 CYP26A1->Metabolism Catalyzes Liarozole Liarozole Liarozole->CYP26A1 Inhibits RAR_RXR RAR-RXR Heterodimer atRA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Retinoic Acid Signaling Pathway and the inhibitory action of Liarozole.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, MSCs) CYP26_Inhibition CYP26A1 Inhibition Assay (P450-Glo™) Cell_Culture->CYP26_Inhibition Proliferation Cell Proliferation Assay (MTT) Cell_Culture->Proliferation Chondrogenesis Chondrogenesis Assay (Micromass Culture) Cell_Culture->Chondrogenesis Gene_Expression Gene Expression Analysis (qPCR) Cell_Culture->Gene_Expression Liarozole_Prep This compound Stock Preparation Liarozole_Prep->CYP26_Inhibition Liarozole_Prep->Proliferation Liarozole_Prep->Chondrogenesis Liarozole_Prep->Gene_Expression IC50 IC50 Determination CYP26_Inhibition->IC50 Viability Cell Viability Assessment Proliferation->Viability Matrix Cartilage Matrix Quantification Chondrogenesis->Matrix Fold_Change Gene Expression Fold Change Gene_Expression->Fold_Change

Caption: General workflow for the in vitro characterization of Liarozole.

References

An In-Depth Technical Guide to Liarozole Dihydrochloride: Molecular Structure and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). By inhibiting cytochrome P450 enzymes, primarily CYP26, it elevates endogenous levels of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cell proliferation, differentiation, and apoptosis. This guide provides a comprehensive overview of the molecular structure, mechanism of action, pharmacokinetic profile, and clinical applications of this compound, with a focus on quantitative data and detailed experimental methodologies.

Molecular Structure and Chemical Properties

Liarozole is a benzimidazole derivative.[1] The dihydrochloride salt is the form commonly used in research and clinical investigations.

Chemical Name: 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole dihydrochloride

Molecular Formula: C₁₇H₁₅Cl₃N₄

Molecular Weight: 381.69 g/mol

CAS Number: 1883548-96-6

Chemical Structure:

Chemical structure of this compound

(Image Credit: Cayman Chemical)

Mechanism of Action

Liarozole's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes responsible for the catabolism of all-trans-retinoic acid (atRA).[2] This leads to an increase in the intracellular concentration of atRA, thereby enhancing its biological effects.

Inhibition of Retinoic Acid Metabolism

The key enzyme inhibited by Liarozole is CYP26, a family of enzymes (CYP26A1, CYP26B1, and CYP26C1) that hydroxylates atRA, marking it for degradation.[3] By blocking this metabolic pathway, Liarozole effectively increases the half-life and bioavailability of endogenous atRA in tissues where CYP26 is expressed.[2][4]

Impact on Retinoic Acid Signaling Pathway

Increased levels of atRA lead to the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5][6] This binding modulates the transcription of genes involved in cellular processes such as:

  • Cell Differentiation: Promoting the differentiation of various cell types, including keratinocytes and some cancer cells.[7]

  • Inhibition of Cell Proliferation: Arresting the cell cycle and inhibiting the growth of hyperproliferative cells.[8]

  • Apoptosis: Inducing programmed cell death in certain cancer cell lines.

Inhibition of Other Cytochrome P450 Enzymes

In addition to CYP26, Liarozole also exhibits inhibitory activity against other CYP enzymes, including:

  • Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens. Inhibition of aromatase is a therapeutic strategy in hormone-receptor-positive breast cancer.

  • 17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme is crucial for the biosynthesis of androgens and cortisol. Its inhibition is relevant in the treatment of prostate cancer.[3]

The multi-target inhibitory profile of Liarozole contributes to its broad range of potential therapeutic applications.

Quantitative Data on Biological Activity

The inhibitory potency of Liarozole against various enzymes has been quantified in numerous studies. The following tables summarize key IC₅₀ values and clinical trial outcomes.

In Vitro Inhibitory Activity
Enzyme TargetSystemIC₅₀ (µM)Reference
Retinoic Acid MetabolismHamster liver microsomes2.2[2]
4-keto-RA MetabolismHamster liver microsomes1.3[4]
CYP26A1Recombinant human enzyme0.2 - 86 (range)[3]
CYP1A1Human liver microsomes0.469[9]
CYP2A6Human liver microsomes24.4[9]
CYP3A4Human liver microsomes98.1[9]
Clinical Trial Efficacy
IndicationDosageKey FindingsReference
Lamellar Ichthyosis 75 mg or 150 mg once daily for 12 weeks41% (75 mg) and 50% (150 mg) of patients showed a ≥2-point decrease in Investigator's Global Assessment (IGA) score compared to 11% in the placebo group. The difference was not statistically significant for the 150 mg group (P=0.056).[10]
Severe Psoriasis 75 mg twice daily, increased to 150 mg twice daily if needed, for 12 weeks77% of patients achieved an excellent or good improvement. The Psoriasis Area and Severity Index (PASI) score decreased by 77% at week 12.[11]
Hormone-Refractory Prostate Cancer Dose-escalation up to 300 mg twice daily4 patients had a >50% decrease in PSA levels. 2 of 9 patients with measurable disease had partial responses.[12]
Advanced Non-Small Cell Lung Cancer 300 mg twice dailyNo objective tumor responses were observed.[13]

Pharmacokinetics and Metabolism

Liarozole is orally bioavailable. Pharmacokinetic studies in patients with lamellar ichthyosis showed no undue accumulation of the drug with once-daily dosing of 75 mg or 150 mg for 12 weeks.[10]

Liarozole has been shown to modulate the pharmacokinetics of all-trans-retinoic acid. In patients with solid tumors, co-administration of Liarozole (300 mg) with atRA partially reversed the decline in atRA plasma concentrations observed with continuous atRA treatment.[14] The mean day-28 area under the curve (AUC) of atRA increased from 132 ng·h/mL to 243 ng·h/mL with Liarozole pre-treatment.[14]

The metabolism of Liarozole itself is primarily mediated by cytochrome P450 enzymes. The specific metabolites and excretion pathways have not been fully elucidated in publicly available literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of Liarozole.

Cytochrome P450 Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of Liarozole against specific CYP isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • This compound stock solution (in a suitable solvent like DMSO)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes or a 96-well plate, combine the buffer, human liver microsomes (or recombinant enzyme), and various concentrations of Liarozole.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each Liarozole concentration compared to a vehicle control. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Retinoic Acid Metabolism Inhibition Assay in Cell Culture

Objective: To assess the ability of Liarozole to inhibit the metabolism of atRA in a cellular context.

Materials:

  • A suitable cell line that metabolizes atRA (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • [³H]-all-trans-retinoic acid

  • This compound

  • Scintillation cocktail and counter

  • HPLC system for metabolite profiling

Procedure:

  • Cell Culture: Culture the cells to a desired confluency.

  • Pre-treatment (optional): Pre-treat cells with unlabeled atRA to induce metabolic enzymes.

  • Treatment: Incubate the cells with [³H]-atRA in the presence of various concentrations of Liarozole or vehicle control for a defined period (e.g., 4 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification of Metabolism:

    • Total Metabolism: Measure the radioactivity in the aqueous and organic phases after extraction to determine the conversion of [³H]-atRA to more polar metabolites.

    • Metabolite Profiling: Analyze the supernatant using HPLC with a radioactivity detector to separate and quantify [³H]-atRA and its metabolites.

  • Data Analysis: Calculate the percentage inhibition of atRA metabolism by Liarozole at each concentration.

Visualizations

Retinoic Acid Signaling Pathway and Liarozole's Point of Intervention

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH atRA_cyto All-trans-Retinoic Acid (atRA) Retinaldehyde->atRA_cyto RALDH CYP26 CYP26 Enzymes atRA_cyto->CYP26 atRA_nuc atRA atRA_cyto->atRA_nuc Transport Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Hydroxylation Liarozole Liarozole Liarozole->CYP26 Inhibition RAR RAR atRA_nuc->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation Cellular_Responses Cell Differentiation, Proliferation Inhibition, Apoptosis Gene_Transcription->Cellular_Responses leads to

Caption: Liarozole inhibits CYP26, increasing atRA levels and modulating gene transcription.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents: - Human Liver Microsomes - Liarozole Dilutions - Probe Substrate - NADPH Start->Prepare_Reagents Incubation Incubate Microsomes, Liarozole, and Substrate at 37°C Prepare_Reagents->Incubation Quench Quench Reaction (e.g., with Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Inhibition and Determine IC₅₀ Analyze->Calculate End End Calculate->End

Caption: Workflow for determining the IC₅₀ of Liarozole against CYP enzymes.

Conclusion

This compound is a well-characterized inhibitor of retinoic acid metabolism with demonstrated clinical activity in a range of dermatological and oncological conditions. Its ability to modulate the endogenous retinoic acid signaling pathway provides a unique therapeutic approach. This technical guide has summarized the core knowledge regarding its molecular structure, mechanism of action, and activity, providing a valuable resource for researchers and drug development professionals in the field. Further investigation into its detailed pharmacokinetic profile and the full spectrum of its effects on RARE-mediated gene transcription will continue to refine our understanding and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for Liarozole Dihydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of liarozole dihydrochloride in various mouse models, including cancer and psoriasis. The protocols outlined below are based on established research findings and are intended to assist in the design and execution of preclinical studies.

Mechanism of Action

Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 enzyme CYP26.[1][2] CYP26 is responsible for the catabolism of all-trans-retinoic acid (ATRA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[3][4] By inhibiting CYP26, liarozole leads to an increase in endogenous levels of ATRA in various tissues.[1][5] This elevation of ATRA enhances its downstream signaling effects, which can include the suppression of tumor growth and the modulation of inflammatory responses.[2][3]

Signaling Pathway of Liarozole's Action

The primary mechanism of liarozole involves the potentiation of the retinoic acid signaling pathway. The diagram below illustrates the key steps in this pathway, from the synthesis of retinoic acid to its effects on gene transcription.

Liarozole_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Metabolism Retinol Retinol (Vitamin A) STRA6 STRA6 Receptor Retinol->STRA6 Uptake Retinol_cyto Retinol Retinal Retinal RALDH RALDH Retinal->RALDH ATRA All-Trans-Retinoic Acid (ATRA) CRABP2 CRABP2 ATRA->CRABP2 CYP26 CYP26 Enzyme ATRA->CYP26 Catabolism RAR RAR CRABP2->RAR Transport RDH RDH Retinol_cyto->RDH RDH->Retinal RALDH->ATRA RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription (Cell Differentiation, Apoptosis, Growth Arrest) RARE->Gene_Transcription Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Catabolism Liarozole Liarozole Liarozole->CYP26 Inhibition

Figure 1: Mechanism of action of liarozole.

Quantitative Data Summary

The following tables summarize the quantitative effects of liarozole administration in various mouse models as reported in the literature.

Table 1: Effect of Liarozole on Tumor Growth in Mouse Models

Cancer TypeCell LineMouse StrainLiarozole DoseAdministration RouteTreatment DurationTumor Growth InhibitionReference(s)
Prostate CancerR3327-G (androgen-dependent)Rat40 mg/kg, twice dailyOral GavageNot Specified82% reduction in median tumor volume[6]
Prostate CancerAT-6 (androgen-independent)Rat100 mg/kg/dayDietary AdmixtureNot Specified73% reduction in median tumor volume[6]
Prostate CancerPC-3ML-B2 (androgen-independent)SCID miceNot SpecifiedNot SpecifiedNot SpecifiedReduced s.c. and bone metastasis tumor growth[1]
Breast CancerMCF-7Not Specified10 µM (in vitro)Not Applicable9 days35% inhibition of cell growth[7]

Table 2: Effect of Liarozole on Retinoic Acid Levels

Animal ModelTissue/FluidLiarozole DoseAdministration RouteChange in Retinoic Acid LevelsReference(s)
RatPlasma5 mg/kgp.o.Increased to 1.4 ± 0.1 ng/ml from <0.5 ng/ml[5]
RatPlasma20 mg/kgp.o.Increased to 2.9 ± 0.1 ng/ml from <0.5 ng/ml[5]
Ovariectomized RatVagina5 mg/kgp.o.Doubled (from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng)[5]
Ovariectomized RatVagina20 mg/kgp.o.Increased from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng[5]
MouseTumorNot SpecifiedNot SpecifiedIncreased tumor retinoic acid levels[1]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]

  • Sterile water or saline

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge for mice)[9]

  • Syringes (1 mL)

Preparation of Liarozole Solution for Oral Gavage:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • Prepare the vehicle solution. A commonly used vehicle for in vivo studies with liarozole consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • Dissolve the this compound powder in the vehicle. It is recommended to first dissolve the powder in DMSO and then add the other components of the vehicle sequentially.[8]

  • Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

  • Prepare the solution fresh on the day of administration.[8]

Oral Gavage Administration Protocol:

  • Accurately weigh each mouse to determine the precise volume of the liarozole solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg, though smaller volumes are often preferred.[9]

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[9]

  • Once the needle is in the esophagus, slowly administer the calculated volume of the liarozole solution.

  • Carefully withdraw the gavage needle.

  • Monitor the mouse for any signs of distress immediately after the procedure and periodically thereafter.

Prostate and Breast Cancer Xenograft Mouse Models

Cell Lines:

  • Prostate Cancer: LNCaP, PC-3

  • Breast Cancer: MCF-7

Mouse Strain:

  • Immunocompromised mice (e.g., SCID, BALB/c nude) are required for xenograft studies.

Experimental Workflow:

Xenograft_Workflow start Start cell_culture Cell Culture (LNCaP, PC-3, or MCF-7) start->cell_culture cell_harvest Cell Harvest and Preparation (Trypsinization, counting, resuspension in PBS/Matrigel) cell_culture->cell_harvest injection Subcutaneous Injection of Cells into Flank of Immunocompromised Mouse cell_harvest->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment This compound Administration (Oral Gavage) randomization->treatment control Vehicle Control Administration randomization->control tumor_measurement Tumor Volume Measurement (Regular Intervals) treatment->tumor_measurement control->tumor_measurement endpoint Endpoint (Tumor Excision, Weight Measurement, Histological Analysis) tumor_measurement->endpoint At study termination data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for xenograft studies.

Detailed Protocol:

  • Cell Culture: Culture the desired cancer cell line (LNCaP, PC-3, or MCF-7) according to standard protocols.

  • Cell Preparation for Injection:

    • Harvest cells during their exponential growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[10]

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or the vehicle control daily via oral gavage as described in section 3.1. Doses can range from 40-100 mg/kg/day, potentially divided into two daily doses.[6]

  • Endpoint and Data Collection:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Imiquimod-Induced Psoriasis Mouse Model

Mouse Strain:

  • BALB/c or C57BL/6 mice are commonly used.

Experimental Workflow:

Psoriasis_Workflow start Start acclimatization Mouse Acclimatization start->acclimatization shaving Shaving of Dorsal Skin acclimatization->shaving imiquimod_application Daily Topical Application of Imiquimod Cream (5%) shaving->imiquimod_application treatment_start Initiation of Liarozole Dihydrochloride Treatment (Oral Gavage) imiquimod_application->treatment_start control_treatment Vehicle Control Administration imiquimod_application->control_treatment pasi_scoring Daily Psoriasis Area and Severity Index (PASI) Scoring (Erythema, Scaling, Thickness) treatment_start->pasi_scoring control_treatment->pasi_scoring ear_thickness Ear Thickness Measurement pasi_scoring->ear_thickness endpoint Endpoint (Skin Biopsy, Spleen Weight, Cytokine Analysis) ear_thickness->endpoint At study termination data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

References

Application Note: Preparation and Handling of Liarozole Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

Liarozole is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26, which is responsible for the metabolism of all-trans-retinoic acid (ATRA). By blocking ATRA catabolism, Liarozole effectively increases endogenous levels of ATRA, making it a valuable tool for studying the biological roles of retinoic acid in cellular differentiation, proliferation, and apoptosis. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of Liarozole dihydrochloride stock solutions in Dimethyl Sulfoxide (DMSO).

Properties and Solubility

This compound is a white to off-white solid. Key quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₆Cl₂N₄ · 2HCl
Molar Mass450.19 g/mol
AppearanceWhite to off-white solid
Purity≥98%

Table 2: Solubility Data

SolventSolubility
DMSO≥ 25 mg/mL
WaterSparingly soluble
EthanolSparingly soluble

Recommended Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Storage and Stability Recommendations

FormStorage TemperatureStability
Solid Powder-20°CAt least 1 year
DMSO Stock Solution-20°CUp to 3 months

Note: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials and Equipment
  • This compound (M.W. 450.19 g/mol )

  • Anhydrous/molecular sieve-dried DMSO

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Pipettes and appropriate sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Calculation

To prepare 1 mL of a 10 mM stock solution:

  • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Weight ( g/mol )

  • Mass (mg) = [10 mmol/L × (1/1000 L)] × 450.19 g/mol × 1000 mg/g

  • Mass (mg) = 4.50 mg

Step-by-Step Procedure
  • Weighing: Carefully weigh out 4.50 mg of this compound powder on an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the clear solution into single-use, light-protected tubes. Store immediately at -20°C.

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in solid or solution form.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste materials according to institutional and local regulations.

Application Workflow Example

Liarozole is frequently used in cell-based assays to study the effects of increased endogenous retinoic acid. The diagram below illustrates a typical experimental workflow for treating a cancer cell line with Liarozole to assess its impact on cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed cells in multi-well plates incubate Incubate for 24h (allow attachment) start->incubate treat Treat cells with Liarozole dilutions incubate->treat prep_stock Prepare Liarozole Stock (10 mM in DMSO) prep_working Prepare working solutions (serial dilutions) prep_stock->prep_working prep_working->treat incubate_treat Incubate for 48-72h treat->incubate_treat assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_treat->assay read Read plate on microplate reader assay->read analyze Analyze data (calculate IC50) read->analyze

Figure 1. A generalized workflow for a cell-based viability assay using Liarozole.

Mechanism of Action: Retinoic Acid Signaling

Liarozole functions by inhibiting CYP26 enzymes (primarily CYP26A1 and CYP26B1), which are responsible for hydroxylating and thereby inactivating all-trans-retinoic acid (ATRA). This inhibition leads to an accumulation of intracellular ATRA. ATRA then binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs), which heterodimerize with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to influence various cellular processes.

G cluster_cyto Cytoplasm cluster_nuc Nucleus ATRA All-trans-Retinoic Acid (ATRA) CYP26 CYP26 Enzyme ATRA->CYP26 Metabolized by ATRA_nuc ATRA ATRA->ATRA_nuc Increased Concentration Inactive Inactive Metabolites CYP26->Inactive Liarozole Liarozole Liarozole->CYP26 Inhibits RAR RAR Complex ATRA-RAR-RXR Complex RAR->Complex RXR RXR RXR->Complex RARE RARE (on DNA) Complex->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates ATRA_nuc->RAR

Figure 2. Liarozole inhibits CYP26, increasing ATRA levels and modulating gene transcription.

Application Notes and Protocols: Liarozole Dihydrochloride in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole dihydrochloride is an imidazole-based compound that has demonstrated potential as an anti-cancer agent, particularly in the context of prostate cancer. Its primary mechanism of action involves the inhibition of cytochrome P450 enzymes responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking the breakdown of ATRA, liarozole effectively increases intracellular concentrations of this retinoid, which is known to play a crucial role in cell differentiation, proliferation, and apoptosis. These application notes provide a summary of the effects of this compound on various prostate cancer cell lines and detailed protocols for key experimental assays.

Mechanism of Action

This compound's anti-neoplastic activity in prostate cancer cells stems from its ability to act as a retinoic acid metabolism blocking agent (RAMBA). It specifically inhibits the cytochrome P450-dependent hydroxylases that are involved in the degradation of ATRA. The resulting elevation of intracellular ATRA levels leads to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This activation triggers a downstream signaling cascade that can induce cell cycle arrest and apoptosis. A key event in this pathway is the downregulation of the anti-apoptotic protein Bcl-2, which sensitizes the cancer cells to programmed cell death.

Liarozole Liarozole Dihydrochloride CYP450 Cytochrome P450 (e.g., CYP26A1) Liarozole->CYP450 Inhibits ATRA Intracellular ATRA Levels Liarozole->ATRA Increases ATRA_metabolism ATRA Metabolism CYP450->ATRA_metabolism Catalyzes ATRA_metabolism->ATRA Decreases RAR_RXR RAR/RXR Activation ATRA->RAR_RXR Activates Gene_Transcription Target Gene Transcription RAR_RXR->Gene_Transcription Induces Bcl2 Bcl-2 Expression Gene_Transcription->Bcl2 Downregulates Apoptosis Apoptosis Gene_Transcription->Apoptosis Promotes Bcl2->Apoptosis Inhibits Start Start Seed_Cells Seed Prostate Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate1 Treat_Cells Treat with Liarozole (various concentrations) Incubate1->Treat_Cells Incubate2 Incubate for desired duration (e.g., 48-96h) Treat_Cells->Incubate2 Add_MTT Add MTT Reagent (e.g., 10 µL of 5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 3-4h (37°C, 5% CO2) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., 100 µL DMSO) Incubate3->Solubilize Shake Shake on orbital shaker (15 minutes) Solubilize->Shake Read_Absorbance Read Absorbance at 570 nm Shake->Read_Absorbance End End Read_Absorbance->End

Application Notes and Protocols: Investigating Liarozole Dihydrochloride in Psoriasis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and a proposed methodology for evaluating the efficacy of Liarozole Dihydrochloride in a preclinical psoriasis animal model. Liarozole, an imidazole-based compound, is a potent inhibitor of the cytochrome P450-mediated metabolism of all-trans retinoic acid. This inhibition leads to increased endogenous levels of retinoic acid in the skin and plasma, suggesting a therapeutic potential similar to synthetic retinoids used in the treatment of psoriasis.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of CYP26 enzymes, which are responsible for the catabolism of retinoic acid. By blocking this metabolic pathway, liarozole effectively increases the local concentration of endogenous retinoic acid. Retinoic acid is a crucial regulator of epithelial cell growth and differentiation. In the context of psoriasis, a condition characterized by hyperproliferation and abnormal differentiation of keratinocytes, augmenting retinoic acid levels is expected to normalize these processes.

Signaling Pathway of Liarozole Action

cluster_0 Cellular Retinoic Acid Metabolism cluster_1 Liarozole Intervention cluster_2 Downstream Cellular Effects Retinol Retinol (Vitamin A) atRA all-trans Retinoic Acid (atRA) Retinol->atRA Oxidation Metabolites Inactive Metabolites atRA->Metabolites Hydroxylation RAR_RXR RAR/RXR Receptors atRA->RAR_RXR Binding & Activation CYP26 CYP26 Enzymes Liarozole This compound Liarozole->CYP26 Inhibition RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Binding to DNA Gene Target Gene Transcription RARE->Gene Cellular Normalization of Keratinocyte Proliferation & Differentiation Gene->Cellular

Caption: Mechanism of Liarozole on Retinoic Acid Signaling.

Preclinical Psoriasis Model: Imiquimod-Induced Dermatitis

The imiquimod (IMQ)-induced skin inflammation model in mice is a widely used and robust model that recapitulates many of the key features of human plaque psoriasis. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a psoriasis-like phenotype including erythema, scaling, and epidermal hyperplasia (acanthosis), driven by an IL-23/IL-17 inflammatory axis.

Proposed Experimental Protocol

Due to a lack of published preclinical studies of liarozole in psoriasis animal models, the following is a proposed experimental protocol based on established methodologies for the imiquimod-induced psoriasis model and the known properties of liarozole.

Animal Model
  • Species: BALB/c or C57BL/6 mice (8-10 weeks old).

  • Housing: Standard specific pathogen-free (SPF) conditions.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Induction of Psoriasis-like Dermatitis
  • Shave the dorsal skin of the mice.

  • Apply 62.5 mg of 5% imiquimod cream (Aldara™) daily to the shaved back and right ear for 6 consecutive days. This corresponds to 3.125 mg of active imiquimod per mouse per day.

  • A control group should be treated with a control cream (e.g., Vaseline™ or a vehicle cream without imiquimod).

This compound Treatment
  • Rationale for Dosing: Human clinical trials have used oral doses of 75 mg to 150 mg twice daily. A starting point for dose-ranging studies in mice could be extrapolated based on body surface area conversions, suggesting a potential range of 5-20 mg/kg, administered orally.

  • Administration:

    • Route: Oral gavage is proposed, reflecting the administration route in human studies.

    • Vehicle: To be determined based on the solubility of this compound (e.g., corn oil, carboxymethylcellulose).

    • Frequency: Once or twice daily, commencing on the same day as the first imiquimod application and continuing for the duration of the experiment.

  • Treatment Groups:

    • Control: Vehicle cream + Oral vehicle

    • Psoriasis Model: Imiquimod cream + Oral vehicle

    • Liarozole Treatment Group(s): Imiquimod cream + Liarozole (e.g., 5, 10, 20 mg/kg)

    • Positive Control (Optional): Imiquimod cream + Standard-of-care treatment (e.g., topical calcipotriol or oral methotrexate).

Assessment of Psoriatic Phenotype
  • Clinical Scoring (PASI): Daily, score the severity of erythema, scaling, and skin thickness on the back skin using a modified Psoriasis Area and Severity Index (PASI) score (each on a scale of 0-4). The cumulative score ranges from 0 to 12.

  • Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.

  • Spleen Weight: At the end of the experiment, euthanize the mice and weigh the spleens, as splenomegaly is a common feature of the imiquimod-induced inflammatory response.

Histological and Biomarker Analysis
  • Histology: Collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Immunohistochemistry: Stain for markers of proliferation (e.g., Ki-67) and immune cell populations (e.g., CD3+ T cells, neutrophils).

  • Cytokine Analysis: Homogenize skin or spleen tissue to measure the levels of key pro-inflammatory cytokines such as IL-17, IL-23, and TNF-α using ELISA or qPCR.

Proposed Experimental Workflow

cluster_0 Phase 1: Induction & Treatment cluster_1 Phase 2: Endpoint Analysis cluster_2 Daily Assessments Day0 Day 0: Start IMQ & Liarozole Treatment Day1_5 Day 1-5: Continue Daily Treatment & Scoring Day0->Day1_5 Day6 Day 6: Final Treatment & Scoring Day1_5->Day6 PASI PASI Scoring Day1_5->PASI Ear Ear Thickness Measurement Day1_5->Ear Day7 Day 7: Euthanasia & Tissue Collection Day6->Day7 Analysis Histology, Cytokine Analysis, Spleen Weight Day7->Analysis

Caption: Proposed workflow for evaluating Liarozole in a psoriasis model.

Summary of Clinical Efficacy Data (Human Studies)

While preclinical animal data for liarozole in psoriasis is not available, human clinical trials have demonstrated its potential efficacy. This data provides the basis for further preclinical investigation.

Study TypeDosageDurationKey Efficacy EndpointsReference
Open-label study75-150 mg b.i.d.12 weeks77% reduction in PASI score from baseline.
Dose-ranging, placebo-controlled50, 75, 150 mg daily12 weeks38% of patients on 150 mg/day showed marked improvement vs. 6% on placebo. Mean PASI score change from 15.8 to 8.8 on 150 mg/day.
Double-blind, placebo-controlled (Palmoplantar Pustular Psoriasis)75 mg b.i.d.12 weeksSignificant reduction in PPP Area and Severity Index (median 3 vs. 12.1 for placebo). Significant reduction in the number of fresh pustules.
Comparison with AcitretinNot specified12 weeksSignificant reduction in PASI score, comparable to acitretin. Significant decrease in markers for inflammation and epidermal proliferation.

Expected Outcomes and Interpretation

Based on its mechanism of action and the clinical data, it is hypothesized that this compound will ameliorate the signs of psoriasis in the imiquimod-induced mouse model. Expected outcomes include:

  • A dose-dependent reduction in the cumulative PASI score, ear thickness, and spleen weight in liarozole-treated mice compared to the vehicle-treated psoriasis model group.

  • Histological evidence of reduced epidermal thickness and decreased inflammatory infiltrate in the skin of liarozole-treated animals.

  • A reduction in the expression of pro-inflammatory cytokines, particularly those in the Th17 pathway (IL-17, IL-23), in the skin and/or spleen of liarozole-treated mice.

Positive results from these preclinical studies would provide a strong rationale for the further development of this compound as a therapeutic agent for psoriasis.

Application Notes and Protocols for HPLC Analysis of Liarozole Dihydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Liarozole dihydrochloride in biological matrices, primarily human plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. This document is intended for researchers, scientists, and professionals in the field of drug development and clinical analysis.

Introduction

Liarozole is a potent inhibitor of cytochrome P450 enzymes, specifically CYP26, which is responsible for the metabolism of retinoic acid. By blocking this metabolic pathway, Liarozole increases the endogenous levels of retinoic acid, which plays a crucial role in cell differentiation and proliferation. This mechanism of action has made Liarozole a compound of interest for the treatment of various disorders, including psoriasis and cancer. Accurate and reliable quantification of Liarozole in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

This document outlines a validated HPLC-UV method for the determination of Liarozole in human plasma. The protocol includes detailed procedures for sample preparation using solid-phase extraction (SPE), chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of Liarozole from human plasma using C18 SPE cartridges.

Materials:

  • Human plasma samples

  • This compound standard

  • Internal standard (e.g., R 78553)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen phosphate buffer (0.02 M, pH 7.0)

  • C18 SPE cartridges (e.g., Bond Elut C18)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing it sequentially with 3 mL of methanol and 3 mL of 0.02 M dipotassium hydrogen phosphate buffer (pH 7.0).

  • Sample Loading: To 1 mL of plasma in a glass tube, add the internal standard. Vortex the mixture for 30 seconds. Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the phosphate buffer followed by 1 mL of a methanol-water mixture (10:90, v/v).

  • Elution: Elute Liarozole and the internal standard from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Injection: Inject a 50 µL aliquot into the HPLC system for analysis.

HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.02 M dipotassium hydrogen phosphate buffer (pH 7.0) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 50 µL.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the HPLC method for Liarozole analysis in human plasma.

Table 1: Chromatographic Parameters

ParameterValue
AnalyteLiarozole
Internal StandardR 78553
Retention Time (Liarozole)~ 6.5 min
Retention Time (Internal Standard)~ 8.2 min
Total Run Time< 10 min

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.05 - 5.0 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)50 ng/mL
Mean Recovery (Liarozole)> 90%
Mean Recovery (Internal Standard)> 90%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 7%
Intra-day Accuracy95 - 105%
Inter-day Accuracy93 - 107%

Visualizations

Signaling Pathway of Liarozole

Caption: Mechanism of action of Liarozole in the retinoic acid signaling pathway.

Experimental Workflow for Liarozole Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation Steps start Start: Plasma Sample Collection sample_prep Sample Preparation start->sample_prep plasma_is 1. Add Internal Standard to Plasma spe Solid-Phase Extraction (SPE) hplc HPLC Analysis data_acq Data Acquisition hplc->data_acq data_proc Data Processing & Quantification data_acq->data_proc end End: Report Generation data_proc->end vortex 2. Vortex Mix plasma_is->vortex load_spe 3. Load onto Conditioned SPE Cartridge vortex->load_spe wash_spe 4. Wash Cartridge load_spe->wash_spe elute 5. Elute Liarozole wash_spe->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->hplc

Caption: Experimental workflow for the HPLC analysis of Liarozole in plasma.

Application Notes and Protocols for Liarozole Dihydrochloride Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole dihydrochloride is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, particularly CYP26, which is responsible for the catabolism of retinoic acid (RA).[1][2] By blocking the breakdown of endogenous RA, liarozole effectively increases intracellular RA levels, leading to the activation of retinoic acid receptors (RARs) and subsequent downstream signaling cascades that can induce cell differentiation, inhibit proliferation, and promote apoptosis in cancer cells.[3][4][5] These characteristics make liarozole a compelling candidate for investigation in various cancer types, and xenograft models provide a crucial in vivo platform to evaluate its therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft studies, including its mechanism of action, quantitative data from published studies, and detailed experimental protocols.

Mechanism of Action: Retinoic Acid Signaling Pathway

Liarozole's primary mechanism of action is the inhibition of the CYP26 family of enzymes, which are critical for the hydroxylation and subsequent degradation of all-trans retinoic acid (ATRA). This inhibition leads to an accumulation of intracellular ATRA. ATRA then binds to nuclear retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. The downstream effects include the induction of genes involved in cell cycle arrest, differentiation, and apoptosis, while repressing genes associated with cell proliferation and survival.[3][4][5]

Liarozole_Mechanism cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects Retinol Retinol ATRA ATRA Retinol->ATRA Conversion CYP26 CYP26 ATRA->CYP26 Metabolism RAR/RXR RAR-RXR Heterodimer ATRA->RAR/RXR Binding & Activation Inactive Metabolites Inactive Metabolites CYP26->Inactive Metabolites Liarozole Liarozole Liarozole->CYP26 Inhibition RARE RARE RAR/RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Modulation Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Inhibition Cell Differentiation Cell Differentiation Gene Transcription->Cell Differentiation Induction Apoptosis Apoptosis Gene Transcription->Apoptosis Induction Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 4. Tumor Cell Implantation (Subcutaneous/Orthotopic) Cell_Harvest->Tumor_Implantation Animal_Acclimatization 3. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 5. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Drug_Administration 7. Daily Administration of Liarozole or Vehicle Randomization->Drug_Administration Monitoring 8. Monitor Tumor Volume, Body Weight & Health Drug_Administration->Monitoring Euthanasia 9. Euthanasia at Study Endpoint Monitoring->Euthanasia Tumor_Excision 10. Tumor Excision & Measurement Euthanasia->Tumor_Excision Data_Analysis 11. Statistical Analysis of Tumor Growth Tumor_Excision->Data_Analysis Tissue_Analysis 12. Histology, IHC, Biomarker Analysis Tumor_Excision->Tissue_Analysis

References

Troubleshooting & Optimization

Liarozole dihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the solubility and stability of Liarozole Dihydrochloride.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the solubility of this compound in common laboratory solvents? this compound is soluble in Dimethyl Sulfoxide (DMSO) and water, with a maximum concentration of up to 100 mM. In DMSO, this corresponds to approximately 38.17 mg/mL, though some suppliers report solubility up to 55 mg/mL.[1] In water, the solubility is around 34.52 mg/mL.

Q2: How should I prepare a stock solution of this compound? It is recommended to prepare stock solutions in DMSO.[1] For a 100 mM stock solution, you would dissolve 38.17 mg of this compound (M.Wt: 381.69) in 1 mL of DMSO. For ease of use, you can refer to the reconstitution calculator provided by suppliers.

Q3: My this compound is not dissolving easily. What can I do? If you encounter dissolution issues, gentle warming and/or sonication can be used to aid the process.[1][2] Ensure the solvent and compound are at room temperature or slightly heated (e.g., 37°C) before mixing.[1]

Q4: How do I prepare a working solution for in vitro cell-based assays? To avoid precipitation when adding the compound to an aqueous cell culture medium, it is recommended to perform a serial dilution of the high-concentration DMSO stock solution first.[1] For example, dilute a 10 mM DMSO stock to 1 mM with DMSO before adding a small volume to your culture medium to reach the final desired concentration (e.g., 1 µM).[1]

Q5: What formulations are recommended for in vivo animal studies? Due to potential precipitation in aqueous systems, co-solvent formulations are necessary for in vivo administration. Common formulations include mixtures of DMSO, PEG300, Tween 80, and saline or the use of cyclodextrins.[1][2] A specific protocol involves sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.[2]

Stability

Q1: How should I store the solid form of this compound? The solid compound should be stored desiccated at room temperature.

Q2: What are the recommended storage conditions for stock solutions? Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[2] For long-term storage, solutions can be kept at -80°C for up to 6 months.[2] For shorter-term storage, -20°C for up to 1 month is recommended.[2]

Q3: How long are diluted working solutions stable? Working solutions, especially those prepared for in vivo experiments, should be prepared fresh and used immediately on the same day to ensure stability and reliable results.[1][2]

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100 mM38.17 - 55 mg/mL[1]Sonication is recommended to aid dissolution.[1]
Water100 mM34.52 mg/mLDihydrochloride salt form enhances aqueous solubility.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 5.45 mM≥ 2.08 mg/mL[2]For in vivo use. Prepare fresh.[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5.45 mM≥ 2.08 mg/mL[2]Alternative in vivo formulation using cyclodextrin.[2]
10% DMSO + 90% Corn Oil≥ 5.45 mM≥ 2.08 mg/mL[2]Oil-based formulation for in vivo studies.[2]

Troubleshooting Guides

Issue 1: The compound precipitates when I add my DMSO stock to an aqueous buffer or cell culture medium.

  • Question: Why is my compound crashing out of solution, and how can I prevent it?

  • Answer: Direct addition of a highly concentrated organic stock solution to an aqueous medium can cause the compound to precipitate.[1]

    • Solution 1: Use Serial Dilution. First, dilute your concentrated DMSO stock to an intermediate concentration (e.g., 10x or 100x of the final concentration) using pure DMSO. Then, add the required volume of this intermediate solution to your aqueous medium.[1]

    • Solution 2: Pre-warm Solutions. Before dilution, pre-warm both the stock solution and the aqueous medium to 37°C to avoid precipitation caused by low temperatures.[1]

    • Solution 3: Increase Mixing. Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

    • Solution 4: Limit Final DMSO Concentration. If conducting animal experiments, keep the final percentage of DMSO in the working solution below 2%, especially if the animal is weak.[2]

Issue 2: I am having trouble achieving the reported maximum solubility.

  • Question: The datasheet says the solubility is 100 mM in DMSO, but I can't get it to dissolve completely. What is wrong?

  • Answer: Several factors can influence the dissolution rate and apparent solubility.

    • Solution 1: Apply Sonication/Heat. Use an ultrasonic bath or gentle heating to aid dissolution. This is a common technique for compounds that are slow to dissolve.[1][2]

    • Solution 2: Check Molecular Weight. The molecular weight can vary between batches due to hydration, which affects the mass required to achieve a specific molar concentration. Always refer to the batch-specific data on the Certificate of Analysis.

    • Solution 3: Verify Purity. Ensure the purity of the compound is ≥98% as specified in technical datasheets. Impurities can sometimes affect solubility.

Issue 3: My experimental results are inconsistent, suggesting the compound may be degrading.

  • Question: How can I ensure my compound is stable throughout my experiment?

  • Answer: this compound solutions can degrade if not handled properly. Environmental factors like pH, temperature, and light can influence stability.[3][4]

    • Solution 1: Prepare Fresh Solutions. For maximum consistency, especially for multi-day experiments or sensitive assays, prepare fresh working solutions daily from a frozen stock.[2]

    • Solution 2: Aliquot Stock Solutions. Avoid multiple freeze-thaw cycles of your main stock solution by creating single-use aliquots upon preparation.[2]

    • Solution 3: Protect from Light. While specific photostability data is not provided, it is good practice to protect solutions from direct light, as this is a common degradation pathway for many pharmaceutical compounds.[5]

    • Solution 4: Perform a Stability Test. If stability is a major concern, a forced degradation study can be performed to understand how factors like pH and temperature affect your specific formulation.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a highly concentrated, stable stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound powder (M.Wt: 381.69 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance and vortex mixer

Methodology:

  • Calculate the required mass of this compound. For 1 mL of a 100 mM solution, the required mass is 38.17 mg.

  • Carefully weigh the calculated mass of the powder and place it into a sterile vial.

  • Add the desired volume of DMSO (e.g., 1 mL) to the vial.

  • Vortex the solution thoroughly until the solid is completely dissolved. If needed, place the vial in an ultrasonic bath for 5-10 minutes to facilitate dissolution.[1]

  • Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Protocol 2: Preparation of an In Vivo Formulation (Co-solvent Method)

Objective: To prepare a clear, soluble formulation of this compound suitable for oral (p.o.) administration in animal models.[2]

Materials:

  • 20.8 mg/mL this compound stock solution in DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes and syringes

Methodology (to prepare 1 mL of working solution):

  • This protocol creates a final solution with a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a concentration of ≥2.08 mg/mL (≥5.45 mM).[2]

  • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.[2]

  • Add 50 µL of Tween-80 and mix again until the solution is clear and homogenous.[2]

  • Finally, add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly.[2]

  • The final solution should be clear. Use this formulation immediately after preparation.[2]

Protocol 3: General Protocol for a Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[5][6]

Materials:

  • This compound solution (in a relevant solvent/formulation)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Incubator/oven, photostability chamber

  • HPLC system with a UV or PDA detector

Methodology:

  • Preparation: Prepare several identical samples of this compound solution at a known concentration.

  • Stress Conditions: Expose individual samples to the following conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N and incubate at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N and incubate at 60°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3% and store at room temperature.

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 70°C).

    • Photostability: Expose a sample to light according to ICH Q1B guidelines.[7]

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method.[3][8] The method should be capable of separating the intact drug from any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent drug and the appearance of new peaks indicate degradation. This data helps establish the degradation profile of the molecule.[9]

Visualizations

Liarozole_Mechanism_of_Action cluster_0 Intracellular Environment drug Liarozole enzyme CYP26A1 (Retinoic Acid 4-Hydroxylase) drug->enzyme Inhibits product 4-hydroxy-RA (Inactive Metabolite) enzyme->product Produces increase_ra Increased RA Levels substrate All-trans-Retinoic Acid (RA) substrate->enzyme Metabolized by receptor RAR/RXR Nuclear Receptors substrate->receptor Binds to & Activates effect Regulation of Gene Expression receptor->effect Leads to

Caption: Liarozole's mechanism of action.

Solubility_Troubleshooting_Workflow start_node Start: Compound Precipitation or Poor Dissolution q1 Are you preparing a stock solution in DMSO/Water? start_node->q1 s1 Action: Apply gentle heat (37°C) and/or sonication. q1->s1 Yes q2 Are you diluting into an aqueous medium (e.g., buffer, media)? q1->q2 No s1->q2 s2 Action: 1. Pre-warm medium to 37°C. 2. Use serial dilution. 3. Add stock dropwise while vortexing. q2->s2 Yes q3 Is this for an in vivo study? q2->q3 No end_node Outcome: Clear, Soluble Solution s2->end_node s3 Action: Use a co-solvent formulation (e.g., DMSO/PEG300/Tween-80/Saline). Prepare fresh before use. q3->s3 Yes q3->end_node No s3->end_node

Caption: Troubleshooting workflow for solubility issues.

Stability_Testing_Workflow start_node Start: Prepare Liarozole Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start_node->stress sampling Collect Samples at Multiple Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate Data: - Compare to control - Identify degradants - Calculate mass balance analysis->evaluation end_node End: Determine Degradation Profile and Stability Pathway evaluation->end_node

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Liarozole Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Liarozole dihydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an imidazole-based compound that primarily functions as a cytochrome P450 (CYP) inhibitor. Its main target is CYP26, an enzyme responsible for the metabolism of all-trans retinoic acid (RA). By inhibiting CYP26, Liarozole increases the intracellular concentration of endogenous RA, leading to retinoid-mimetic effects.[1][2][3]

Q2: What are the known off-target effects of this compound?

Besides its primary target, CYP26, Liarozole is known to inhibit other CYP450 enzymes, which can lead to off-target effects. These include the inhibition of aromatase (CYP19) and 17,20-lyase (a key enzyme in androgen synthesis), which can affect steroidogenesis.[3][4][5] At higher concentrations, it may also modestly inhibit cholesterol synthesis.[4][5]

Q3: How does this compound affect cell proliferation and viability?

The effect of Liarozole on cell proliferation is context-dependent. On its own, Liarozole can have a modest anti-proliferative effect at higher concentrations.[1][2] However, its primary impact on proliferation is through the potentiation of retinoic acid's effects. By preventing RA degradation, Liarozole can enhance RA-induced cell growth inhibition and apoptosis.[2] This is partly achieved by downregulating the anti-apoptotic protein Bcl-2.

Q4: In which solvents can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly high cytotoxicity or cell death at low concentrations. 1. Enhanced Retinoid Effects: The cell line may be highly sensitive to retinoic acid, and the inhibition of its metabolism by Liarozole leads to toxic intracellular levels. 2. Apoptosis Induction: Liarozole can amplify retinoid-induced apoptosis through pathways involving the downregulation of Bcl-2.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. 2. Reduce the concentration of Liarozole and/or the incubation time. 3. If the medium is supplemented with vitamin A (retinol), consider using a retinol-free medium to avoid excessive RA production. 4. Assess markers of apoptosis (e.g., caspase activity, TUNEL assay) to confirm if the observed cell death is due to apoptosis.
Observed effects are inconsistent with retinoic acid signaling. 1. Off-Target CYP Inhibition: Liarozole inhibits other CYP450 enzymes like aromatase (CYP19) and 17,20-lyase, which could alter the cellular steroid hormone environment.[3][4][5] This is particularly relevant in hormone-responsive cell lines (e.g., breast, prostate cancer cells). 2. MAPK Pathway Modulation: While direct evidence is limited, retinoic acid signaling can cross-talk with other pathways like the MAPK pathway, which influences proliferation and differentiation.1. Consider the potential impact on steroid hormone signaling in your experimental design and interpretation of results. 2. If studying hormone-related pathways, measure the levels of relevant steroids (e.g., estrogen, androgens) in your cell culture supernatant. 3. Investigate the activation state of key MAPK pathway proteins (e.g., ERK, JNK, p38) via Western blot to assess potential off-target signaling.
Difficulty in observing the expected potentiation of retinoic acid effects. 1. Low Endogenous Retinoic Acid Production: The cell line may not produce sufficient endogenous retinoic acid for Liarozole to have a significant effect on its own. 2. Rapid Degradation of Liarozole: Although generally stable, the compound's half-life in your specific culture conditions might be shorter than expected.1. Co-treat with a low concentration of exogenous all-trans retinoic acid to provide a substrate for Liarozole's protective effect.[2] 2. Perform a time-course experiment to determine the optimal duration of treatment.
Inhibition of chondrogenesis is observed. This is a known effect of Liarozole, as it can completely inhibit chondrogenesis in mesenchymal cells at a concentration of 1 µM.[1] This is likely due to the potentiation of retinoic acid's known inhibitory effects on chondrocyte differentiation.If chondrogenesis is the focus of your study, Liarozole may not be a suitable tool unless the aim is to inhibit this process. Use a lower concentration or a different compound if you wish to avoid this effect.

Quantitative Data Summary

The following tables summarize the available quantitative data for the effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

Target Enzyme Species/System IC50 Value Reference
CYP26 (Retinoic Acid 4-Hydroxylase) -7 µM[1]
CYP17A1 (17α-hydroxylase/17,20-lyase) Rat260 nM[6]
17α-hydroxylase Bovine Adrenal Microsomes0.15 µM[4][5]
Aromatase (CYP19) GeneralPotent Inhibitor (Specific IC50 not consistently reported)[3][4][5]
Cholesterol Synthesis Human Hepatoma Cells5 µM (modest inhibition)[4][5]

Table 2: Effects of this compound on Cellular Processes

Cellular Process Cell Line/System Concentration Effect Reference
Cell Proliferation MCF-7 (human breast cancer)10 µM (9 days)35% inhibition[1]
Chondrogenesis Mesenchymal cells1 µM (4 days)Complete inhibition[1]

Key Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest Liarozole concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared Liarozole dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Read the absorbance at 570 nm using a plate reader.

Chondrogenesis Assay (Alcian Blue Staining)

This protocol is used to assess the effect of this compound on chondrogenesis.

Materials:

  • This compound stock solution (in DMSO)

  • Mesenchymal stem cells or other chondrogenic cell line

  • Chondrogenic differentiation medium

  • 4% paraformaldehyde (PFA) in PBS

  • Alcian Blue staining solution (1% Alcian Blue in 0.1 N HCl)

  • Distilled water

  • Microscope

Procedure:

  • Culture cells in a high-density micromass or pellet culture system to induce chondrogenesis.

  • Treat the cells with the desired concentrations of this compound in chondrogenic differentiation medium. Include a vehicle control.

  • Culture for the desired differentiation period (e.g., 14-21 days), changing the medium every 2-3 days.

  • Wash the cell pellets or micromasses with PBS.

  • Fix the samples with 4% PFA for 20-30 minutes at room temperature.

  • Wash three times with distilled water.

  • Stain with Alcian Blue solution for 30 minutes at room temperature.

  • Wash the samples three times with distilled water to remove excess stain.

  • Visualize and capture images of the stained sulfated glycosaminoglycans (indicative of cartilage matrix) using a microscope.

Gene Expression Analysis (qPCR)

This protocol provides a general workflow to assess changes in the expression of retinoic acid target genes following treatment with this compound.

Materials:

  • This compound

  • Your cell line of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for your target genes (e.g., CYP26A1, RARB, HOXA1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for your target and housekeeping genes.

  • Run the qPCR reaction in a thermal cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples.

Visualizations

Liarozole_On_Target_Pathway Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinoic_Acid All-trans Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid CYP26 CYP26 Enzymes Retinoic_Acid->CYP26 Metabolism RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds and Activates Oxidized_Metabolites Oxidized/Inactive Metabolites CYP26->Oxidized_Metabolites RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Liarozole Liarozole dihydrochloride Liarozole->CYP26 Inhibits

Caption: On-target signaling pathway of this compound.

Liarozole_Off_Target_Effects Liarozole Liarozole dihydrochloride Aromatase Aromatase (CYP19) Liarozole->Aromatase Inhibits Lyase 17,20-Lyase (CYP17A1) Liarozole->Lyase Inhibits Apoptosis Apoptosis Signaling Liarozole->Apoptosis Modulates Estrogens Estrogens Aromatase->Estrogens Produces Androgens Androgens Androgens->Aromatase Substrate Androgen_Precursors Androgen Precursors Lyase->Androgen_Precursors Produces Progestogens Progestogens Progestogens->Lyase Substrate Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Pro_Apoptotic Increased Apoptosis Bcl2->Pro_Apoptotic Inhibits

Caption: Key off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result High_Toxicity High Cytotoxicity? Start->High_Toxicity Inconsistent_RA Inconsistent with RA Signaling? High_Toxicity->Inconsistent_RA No Sol_Toxicity Check RA sensitivity of cell line. Lower Liarozole dose. Check for apoptosis. High_Toxicity->Sol_Toxicity Yes No_Effect No Potentiation of RA Effect? Inconsistent_RA->No_Effect No Sol_Off_Target Consider off-target CYP inhibition (steroidogenesis). Assess other signaling pathways (e.g., MAPK). Inconsistent_RA->Sol_Off_Target Yes Sol_No_Effect Co-treat with low dose of exogenous RA. Optimize treatment duration. No_Effect->Sol_No_Effect Yes End Refine Experimental Design No_Effect->End No Sol_Toxicity->End Sol_Off_Target->End Sol_No_Effect->End

References

Technical Support Center: Optimizing Liarozole Dihydrochloride Dosage In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liarozole dihydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rodents?

A1: Based on published studies, a common starting dose for oral administration in rodents ranges from 5 to 20 mg/kg.[1] For some applications, such as tumor growth inhibition, doses up to 40 mg/kg have been used.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: How should I prepare this compound for oral gavage in mice?

A2: this compound is soluble in water and DMSO.[2] For in vivo applications, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as corn oil or a solution containing PEG300 and Tween 80. A typical vehicle composition could be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. It is crucial to prepare the dosing solution fresh daily to ensure its stability.

Q3: What is the mechanism of action of this compound?

A3: this compound is a retinoic acid metabolism-blocking agent (RAMBA).[1] It inhibits the cytochrome P450 enzyme CYP26, which is responsible for the breakdown of retinoic acid.[1] By inhibiting CYP26, Liarozole increases the endogenous levels of retinoic acid in tissues, which can then modulate gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Q4: What are the expected therapeutic effects of this compound in vivo?

A4: By increasing retinoic acid levels, Liarozole has shown potential in various therapeutic areas. In preclinical models, it has been observed to inhibit tumor growth, particularly in prostate cancer, and has been investigated for dermatological conditions due to its effects on cell differentiation and proliferation.[1]

Q5: Are there any known stability issues with this compound solutions?

A5: While specific stability data for all formulations is not extensively published, it is a standard good laboratory practice to prepare dosing solutions fresh each day for in vivo experiments. Stock solutions in DMSO can be stored at -20°C or -80°C for longer periods, but working solutions for animal administration should be made immediately before use to avoid precipitation and degradation.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Dosing Solution
  • Possible Cause: The concentration of this compound may be too high for the chosen vehicle, or the proportion of the initial solvent (e.g., DMSO) may be too high, causing it to crash out of solution upon addition of the aqueous component.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solution (to around 37°C) and sonicating it to aid dissolution.

    • Adjust Vehicle Composition: Increase the percentage of co-solvents like PEG300 or Tween 80 in your vehicle.

    • Decrease Final Concentration: If possible, lower the final concentration of this compound in the dosing solution.

    • Prepare a More Dilute Stock Solution: Start with a lower concentration of your DMSO stock solution before diluting it into the final vehicle.

Issue 2: No Observed Therapeutic Effect at Standard Doses
  • Possible Cause: The dosage may be too low for your specific animal model or disease state. Alternatively, poor oral bioavailability could be a factor.

  • Troubleshooting Steps:

    • Dose Escalation Study: Conduct a pilot study with a range of increasing doses to determine if a higher concentration produces the desired effect.

    • Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to measure the plasma concentration of Liarozole after oral administration to ensure adequate absorption.

    • Confirm Target Engagement: If feasible, measure retinoic acid levels in the target tissue to confirm that Liarozole is having its expected biological effect of inhibiting retinoic acid metabolism.[3]

    • Review Experimental Model: Ensure that the chosen animal model is appropriate and sensitive to the effects of increased retinoic acid.

Issue 3: Signs of Toxicity in Experimental Animals
  • Possible Cause: The administered dose may be too high, exceeding the maximum tolerated dose (MTD). Signs of toxicity can include significant weight loss, lethargy, ruffled fur, or other abnormal behaviors.

  • Troubleshooting Steps:

    • Immediate Dose Reduction: If signs of toxicity are observed, reduce the dose in subsequent administrations or for the next cohort of animals.

    • Conduct a Maximum Tolerated Dose (MTD) Study: A formal MTD study involves administering escalating doses to small groups of animals to identify the highest dose that does not cause unacceptable side effects.

    • Monitor Animal Health Closely: Implement a scoring system to monitor animal health daily, including body weight, food and water intake, and clinical signs. Establish clear humane endpoints for the study.

    • Consider Formulation Effects: In some cases, the vehicle itself can cause adverse effects. Consider administering a vehicle-only control to a group of animals.

Quantitative Data

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/Cell LineExperimental Context
IC50 7 µM-Inhibition of CYP26-dependent 4-hydroxylation of retinoic acid[1]
Effective Oral Dose 5-20 mg/kgRatReversal of vaginal keratosis[1]
Effective Oral Dose 40 mg/kgMouseReduction of tumor burden[1]
Effect on Plasma RA ↑ to 1.4 ± 0.1 ng/mlRat5 mg/kg p.o. administration of Liarozole[3]
Effect on Plasma RA ↑ to 2.9 ± 0.1 ng/mlRat20 mg/kg p.o. administration of Liarozole[3]

Table 2: Solubility of this compound

SolventSolubility
DMSO ≥ 100 mM
Water ≥ 100 mM

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Weigh the powder and add the appropriate volume of DMSO. Vortex thoroughly until the powder is completely dissolved.

    • To prepare the final dosing solution (for a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline), add the required volume of the DMSO stock solution to a sterile tube.

    • Add the calculated volume of PEG300 to the tube and vortex until the solution is homogeneous.

    • Add the calculated volume of Tween 80 and vortex again.

    • Finally, add the sterile saline to reach the final volume and vortex thoroughly.

    • If any precipitation is observed, gently warm the solution and sonicate for a few minutes.

    • Prepare this solution fresh before each administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., PC-3 for prostate cancer) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).

    • Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Treatment Administration:

    • Prepare the this compound dosing solution and the vehicle control as described in Protocol 1.

    • Administer the treatment (e.g., 40 mg/kg Liarozole) and vehicle control orally via gavage daily or on a predetermined schedule.

    • Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure the tumor volume with calipers 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Optional: Perform further analysis on the tumor tissue (e.g., histology, western blotting, qPCR) to investigate the mechanism of action.

  • Data Analysis:

    • Plot the mean tumor growth over time for each group.

    • Compare the final tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

liarozole_signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Liarozole Liarozole dihydrochloride CYP26 CYP26 Enzyme Liarozole->CYP26 Inhibition RA Retinoic Acid (RA) RA->CYP26 Metabolism RAR RAR RA->RAR RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds as RAR/RXR Heterodimer RXR RXR RXR->RARE Gene Target Genes RARE->Gene Regulates Transcription

Caption: this compound signaling pathway.

experimental_workflow prep 1. Preparation of Dosing Solution treatment 4. Oral Administration (Liarozole or Vehicle) prep->treatment animal_model 2. Animal Model Preparation (e.g., Tumor Xenograft) randomization 3. Randomization into Groups animal_model->randomization randomization->treatment monitoring 5. Monitoring (Tumor Volume, Body Weight) treatment->monitoring Daily endpoint 6. Study Endpoint & Tissue Collection monitoring->endpoint Pre-defined criteria analysis 7. Data Analysis endpoint->analysis

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Mitigating Liarozole Dihydrochloride Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liarozole dihydrochloride in animal studies. The information is designed to help anticipate and mitigate potential toxicities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the cytochrome P450 enzyme system, specifically CYP26, which is responsible for the metabolism of retinoic acid. By blocking this enzyme, Liarozole increases the endogenous levels of retinoic acid, leading to pharmacological effects similar to those of retinoids and potential toxicity associated with hypervitaminosis A.

Q2: What are the most common toxicities observed with this compound in animal studies?

A2: The most frequently reported toxicities are consistent with hypervitaminosis A and include mucocutaneous effects (e.g., erythema, scaling of the skin, alopecia), effects on mucous membranes (e.g., dryness of the nose and eyes), alterations in serum lipids (e.g., hypertriglyceridemia), and effects on bone, including hyperostosis and premature epiphyseal closure with long-term administration.

Q3: Are the toxic effects of this compound reversible?

A3: Yes, in many preclinical studies, the observed toxicities, particularly the mucocutaneous effects and changes in serum lipids, have been shown to be reversible upon cessation of treatment.

Q4: What are the established no-toxic-effect levels (NTEL) for this compound in common animal models?

A4: The NTEL can vary depending on the species and duration of the study. For example, in a 13-week study in beagle dogs, the no-toxic-effect level was established at 0.63 mg/kg/day. It is crucial to consult specific toxicology reports for the model and study duration you are using.

Troubleshooting Guides

Issue 1: Managing Mucocutaneous Side Effects

Symptoms: Animals may present with erythema (redness), scaling skin, alopecia (hair loss), and dryness of the nose, eyes, and mouth.

Possible Causes: These are direct consequences of increased systemic retinoic acid levels, which affect epithelial cell differentiation and proliferation.

Mitigation Strategies:

  • Dose Adjustment: If scientifically permissible within the study protocol, consider a dose reduction to the lowest effective dose or a temporary interruption of dosing.

  • Supportive Care:

    • Topical Emollients: Application of a veterinary-approved, bland emollient to affected skin areas can help alleviate dryness and scaling. Ensure the vehicle is appropriate for the animal model and does not interfere with the study endpoints.

    • Ophthalmic Lubricants: For ocular dryness, apply a sterile, veterinary ophthalmic lubricant to prevent corneal irritation.

    • Environmental Enrichment: Provide soft bedding to minimize skin irritation.

  • Monitoring: Regularly score the severity of skin lesions and document any changes. Photographic documentation can be a valuable tool for tracking progression and resolution.

Issue 2: Elevated Serum Triglycerides (Hypertriglyceridemia)

Symptoms: This is a biochemical finding and will not have overt clinical signs in the animals. It is typically detected during routine blood analysis.

Possible Causes: Retinoids are known to alter lipid metabolism, leading to an increase in serum triglycerides.

Mitigation Strategies:

  • Dietary Management:

    • Low-Fat Diet: If compatible with the study's objectives, switching to a standardized, low-fat rodent or canine chow may help to manage the elevation in triglycerides. This should be done in consultation with a laboratory animal veterinarian or nutritionist.

    • Dietary Consistency: Ensure that all animal groups, including controls, are on the same diet to avoid confounding variables.

  • Pharmacological Intervention (to be used with caution): In some clinical settings, fibrates are used to manage hypertriglyceridemia. However, their use in a preclinical setting with Liarozole would require careful consideration of potential drug-drug interactions and effects on study outcomes. This approach is generally not recommended unless it is a specific aim of the study.

  • Monitoring: Monitor serum lipid profiles at regular intervals to track the onset, severity, and potential resolution of hypertriglyceridemia.

Quantitative Data Summary

Table 1: Summary of No-Toxic-Effect Levels (NTEL) and Lowest-Toxic-Effect Levels (LTEL) of this compound in Animal Studies

SpeciesDurationRoute of AdministrationNTEL (mg/kg/day)LTEL (mg/kg/day)Key Toxicities Observed at LTEL
Beagle Dog13 weeksOral0.632.5Clinical signs of hypervitaminosis A (skin and mucous membrane changes), increased serum triglycerides and cholesterol.
Rat13 weeksOral520Effects on bone (hyperostosis), skin changes, and alterations in hematological parameters.

Experimental Protocols

Protocol 1: Monitoring and Scoring of Mucocutaneous Toxicity

  • Frequency: Animals should be observed daily for clinical signs of toxicity. Detailed scoring should be performed at least once a week.

  • Scoring System:

    • Erythema and Scaling: Use a 0-4 scale (0 = normal; 1 = minimal; 2 = mild; 3 = moderate; 4 = severe) to score the severity of redness and scaling on different body regions (e.g., dorsal trunk, ventral abdomen, paws, snout).

    • Alopecia: Record the percentage of body surface area affected.

    • Mucous Membranes: Note any dryness, crusting, or discharge from the nose and eyes.

  • Documentation: Maintain detailed records for each animal, including scores and photographic documentation of any significant findings.

Protocol 2: Assessment of Serum Lipids

  • Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at baseline and at predetermined intervals throughout the study.

  • Sample Processing: Process the blood to obtain serum and store at -80°C until analysis.

  • Biochemical Analysis: Use a validated automated clinical chemistry analyzer to measure serum levels of triglycerides, total cholesterol, HDL, and LDL.

  • Data Analysis: Compare the mean lipid levels between the treatment groups and the control group using appropriate statistical methods.

Visualizations

cluster_0 Mechanism of Liarozole Action Liarozole Liarozole CYP26 CYP26 Liarozole->CYP26 Inhibition RA Metabolism RA Metabolism (Inactivation) CYP26->RA Metabolism Mediates Retinoic Acid (RA) Retinoic Acid (RA) Retinoic Acid (RA)->RA Metabolism Metabolized by RAR/RXR Retinoic Acid Receptors (RAR/RXR) Retinoic Acid (RA)->RAR/RXR Binds to Increased Endogenous RA Increased Endogenous Retinoic Acid Increased Endogenous RA->RAR/RXR Increased Activation Gene Transcription Altered Gene Transcription RAR/RXR->Gene Transcription Pharmacological & Toxicological Effects Pharmacological & Toxicological Effects Gene Transcription->Pharmacological & Toxicological Effects

Caption: Mechanism of this compound action.

cluster_1 Experimental Workflow for Toxicity Mitigation Start Start Dose Administration Liarozole Administration (Daily Dosing) Start->Dose Administration Daily Observation Daily Clinical Observation Dose Administration->Daily Observation Weekly Assessment Weekly Detailed Assessment (Scoring, Body Weight) Daily Observation->Weekly Assessment Toxicity Observed? Toxicity Observed? Weekly Assessment->Toxicity Observed? Endpoint Endpoint Weekly Assessment->Endpoint End of Study Continue Dosing Continue Dosing & Monitoring Toxicity Observed?->Continue Dosing No Implement Mitigation Implement Mitigation Strategies Toxicity Observed?->Implement Mitigation Yes Continue Dosing->Daily Observation Dose Adjustment Dose Adjustment? (If protocol allows) Implement Mitigation->Dose Adjustment Supportive Care Supportive Care (Topical, Dietary) Implement Mitigation->Supportive Care Dose Adjustment->Daily Observation Supportive Care->Daily Observation

Caption: Experimental workflow for toxicity mitigation.

Liarozole dihydrochloride drug-drug interaction potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the drug-drug interaction (DDI) potential of liarozole dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug-drug interaction for liarozole?

A1: The primary mechanism is the potent, mechanism-based inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. Liarozole and its metabolite, keto-liarozole, can irreversibly inactivate CYP3A4, which is responsible for metabolizing a wide range of drugs. This means that the inhibitory effect can persist even after liarozole has been cleared from the system.

Q2: Besides CYP3A4, are other cytochrome P450 enzymes affected by liarozole?

A2: Current research points to CYP3A4 as the primary enzyme inhibited by liarozole. While interactions with other CYP enzymes cannot be completely ruled out without specific testing, the most significant clinical and experimental considerations revolve around its effects on CYP3A4.

Q3: Is liarozole itself a substrate of CYP P450 enzymes?

A3: Yes, liarozole is a substrate for CYP3A4. This is evidenced by clinical studies where co-administration of ketoconazole, a strong CYP3A4 inhibitor, resulted in a significant increase in the plasma concentrations of liarozole. This indicates that inhibiting CYP3A4 activity will slow down the metabolism and clearance of liarozole itself.

Q4: What are the potential clinical implications of liarozole's DDI profile?

A4: Due to its potent inhibition of CYP3A4, co-administration of liarozole with other drugs that are substrates of CYP3A4 can lead to:

  • Increased plasma concentrations of the co-administered drug.

  • Extended half-life of the co-administered drug.

  • Potential for increased risk of dose-dependent toxicities of the co-administered drug. Caution is strongly advised when liarozole is administered with CYP3A4 substrates, especially those with a narrow therapeutic index.

Q5: What is the pharmacodynamic interaction of liarozole with retinoic acid?

A5: Liarozole's therapeutic effect is based on its ability to inhibit the CYP26-mediated metabolism of all-trans-retinoic acid (ATRA). This leads to increased endogenous levels of ATRA. This is a deliberate pharmacodynamic interaction and is the basis of its mechanism of action.

Troubleshooting Experimental Issues

Q1: Problem: In our in vitro assay using human liver microsomes, we are observing inconsistent or weaker-than-expected inhibition of CYP3A4 by liarozole.

A1: Troubleshooting Steps:

  • Check for Pre-incubation: Liarozole is a mechanism-based inhibitor. Its inhibitory activity increases over time in the presence of NADPH. Ensure your protocol includes a pre-incubation step (e.g., 15-30 minutes) with liarozole, microsomes, and an NADPH-generating system before adding the CYP3A4 substrate.

  • Verify NADPH Presence: Mechanism-based inactivation is dependent on the catalytic activity of the enzyme. Confirm that your NADPH-generating system is active and providing a sufficient supply of co-factors throughout the incubation.

  • Assess Microsome Quality: Use high-quality, metabolically active human liver microsomes. Poor storage or repeated freeze-thaw cycles can diminish enzymatic activity.

  • Control for Non-specific Binding: Liarozole may bind to plastics or other components. Ensure your experimental setup accounts for this and that the effective concentration is what you expect.

Q2: Problem: We are planning a clinical DDI study with liarozole. How should we design the study?

A2: Recommendations for Study Design:

  • Probe Substrate: Use a sensitive and specific CYP3A4 probe substrate, such as midazolam. Midazolam is extensively metabolized by CYP3A4, and changes in its pharmacokinetics (AUC, Cmax) provide a clear measure of CYP3A4 inhibition.

  • Study Type: A two-period, fixed-sequence study is a common design. In Period 1, subjects receive the probe substrate alone. In Period 2, subjects receive liarozole for a specified duration, followed by co-administration of the probe substrate.

  • Washout Period: Ensure an adequate washout period between phases if using a crossover design, although for mechanism-based inhibitors, a fixed-sequence design is often more appropriate.

  • Monitoring: Monitor plasma concentrations of the probe substrate, its primary metabolite (e.g., 1'-hydroxymidazolam), and liarozole itself. Safety monitoring is critical due to the potential for significantly elevated substrate concentrations.

Quantitative Data Summary

The following table summarizes the known interaction potential of liarozole with cytochrome P450 enzymes based on available preclinical data.

EnzymeInteraction TypePotencyExperimental SystemKey Implication
CYP3A4 Mechanism-Based InhibitorPotentHuman Liver MicrosomesHigh potential to increase exposure of co-administered CYP3A4 substrates.
CYP3A4 Substrate-In vivo (Human)Co-administration with strong CYP3A4 inhibitors will increase liarozole plasma levels.

Experimental Protocols

Protocol: In Vitro Assessment of Time-Dependent CYP3A4 Inhibition by Liarozole

This protocol provides a representative methodology to characterize the mechanism-based inhibitory potential of liarozole on CYP3A4 in human liver microsomes.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • CYP3A4 Substrate (e.g., Testosterone or Midazolam)

  • NADPH-Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for quenching)

  • Positive Control Inhibitor (e.g., Verapamil, Erythromycin)

  • LC-MS/MS system for metabolite quantification

2. Procedure:

  • Primary Incubation (Pre-incubation):

    • Prepare a series of dilutions of liarozole in buffer.

    • In a microcentrifuge tube, add potassium phosphate buffer, HLM (e.g., 0.5 mg/mL), and the liarozole dilution (or vehicle control).

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate this mixture for several time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C in a shaking water bath. This allows the mechanism-based inactivation to occur.

  • Secondary Incubation (Substrate Metabolism):

    • Following the primary incubation, dilute the mixture 10-fold with buffer containing the CYP3A4 probe substrate (e.g., testosterone at a concentration near its Km) and the NADPH-regenerating system. This dilution minimizes any remaining competitive inhibition.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the determined linear range for metabolite formation.

  • Reaction Quenching:

    • Stop the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite (e.g., 6β-hydroxytestosterone).

  • Data Analysis:

    • Calculate the rate of metabolite formation for each pre-incubation time point and liarozole concentration.

    • Determine the inactivation parameters (KI and kinact) by non-linear regression analysis.

Visualizations

G cluster_0 CYP3A4 Enzyme System cluster_1 Co-administered Drug CYP3A4 CYP3A4 Enzyme Metabolite Inactive Metabolite CYP3A4->Metabolite Forms OtherDrug_Met Metabolite of Other Drug CYP3A4->OtherDrug_Met Forms Inactive_CYP Irreversibly Inactive CYP3A4 Inactive_CYP->OtherDrug_Met BLOCKED OtherDrug Other CYP3A4 Substrate Drug OtherDrug->CYP3A4 Metabolism Liarozole Liarozole Liarozole->CYP3A4 Metabolism Liarozole->Inactive_CYP Mechanism-Based Inactivation

Caption: Liarozole's interaction with the CYP3A4 enzyme system.

G start Start: Assess DDI Potential screening 1. Initial Screening (Competitive Inhibition Assay) start->screening decision1 Inhibition Observed? screening->decision1 tdi_assay 2. Time-Dependent Inhibition (TDI) Assay (Pre-incubation required) decision1->tdi_assay Yes no_inhibition Low DDI Risk (via this mechanism) decision1->no_inhibition No decision2 TDI Observed? tdi_assay->decision2 characterize 3. Characterize Inactivation (Determine KI and kinact) decision2->characterize Yes decision2->no_inhibition No (Competitive Inhibitor) modeling 4. PBPK Modeling (Predict Clinical DDI) characterize->modeling clinical 5. Clinical DDI Study (e.g., with Midazolam) modeling->clinical conclusion Define DDI Risk & Management Strategy clinical->conclusion

Caption: Experimental workflow for characterizing CYP-mediated DDI potential.

Technical Support Center: Liarozole Dihydrochloride and Liver Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of liarozole dihydrochloride on liver function tests.

Frequently Asked Questions (FAQs)

Q1: What is the known impact of this compound on liver function?

A1: this compound, a retinoic acid metabolism blocking agent, has been associated with elevations in liver function tests in some clinical studies. The most commonly reported abnormalities are increases in serum transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). These changes are generally reported to be mild to moderate and reversible upon discontinuation of the drug.

Q2: What is the proposed mechanism for liarozole-induced liver function changes?

A2: The exact mechanism of liarozole-induced hepatotoxicity is not fully elucidated. However, it is hypothesized to be related to its mechanism of action, which involves the inhibition of cytochrome P450 enzymes responsible for the metabolism of retinoic acid. This disruption of retinoid homeostasis can potentially lead to cellular stress and liver injury.

Q3: Are there any specific patient populations that may be more susceptible to liarozole-related liver effects?

A3: While specific risk factors are not well-defined, patients with pre-existing liver disease or those taking other potentially hepatotoxic medications should be monitored more closely when treated with liarozole.

Q4: How should liver function be monitored in subjects receiving liarozole in a research setting?

A4: It is recommended to perform baseline liver function tests (including ALT, AST, alkaline phosphatase, and total bilirubin) before initiating liarozole. These tests should be monitored periodically throughout the study, for instance, at monthly or bimonthly intervals. More frequent monitoring may be warranted if a subject develops symptoms of liver injury or if initial elevations in liver enzymes are observed.

Troubleshooting Guide

Issue: Elevated Liver Function Tests (LFTs) Observed in an Experimental Subject

  • Confirm the Finding: Repeat the LFT measurement to rule out a laboratory error.

  • Assess the Subject:

    • Evaluate the subject for clinical signs and symptoms of liver injury, such as jaundice, nausea, vomiting, abdominal pain, fatigue, and dark urine.

    • Take a detailed history of alcohol consumption and the use of concomitant medications, including over-the-counter drugs and herbal supplements, that could potentially contribute to liver toxicity.

  • Analyze the Data:

    • Quantify the elevation of liver enzymes relative to the upper limit of normal (ULN) and the subject's baseline values.

    • Review the temporal relationship between the initiation of liarozole treatment and the onset of LFT elevation.

  • Decision and Action Plan:

    • Mild Elevation (<3x ULN): Continue liarozole with increased monitoring frequency (e.g., weekly).

    • Moderate Elevation (3-5x ULN): Consider dose reduction or temporary interruption of liarozole treatment. Monitor LFTs closely until they return to baseline.

    • Severe Elevation (>5x ULN or any elevation accompanied by clinical symptoms or hyperbilirubinemia): Discontinue liarozole treatment immediately. Provide supportive care and monitor LFTs until resolution.

  • Investigate Further (Optional):

    • Consider additional investigations such as measuring direct bilirubin, international normalized ratio (INR), and albumin to assess the synthetic function of the liver.

    • In preclinical studies, liver histology can be examined for signs of hepatocellular injury, cholestasis, or other abnormalities.

Data on Liver Function Test Abnormalities

The following table summarizes liver-related adverse events from a Phase 2 clinical trial of liarozole in patients with lamellar ichthyosis.

Adverse EventLiarozole (N=26) n (%)Vehicle (N=25) n (%)
Blood and lymphatic system disorders 5 (19.2) 1 (4.0)
Leukopenia1 (3.8)0 (0.0)
Thrombocytopenia1 (3.8)0 (0.0)
Hepatobiliary disorders 3 (11.5) 0 (0.0)
Alanine aminotransferase increased2 (7.7)0 (0.0)
Aspartate aminotransferase increased2 (7.7)0 (0.0)
Gamma-glutamyltransferase increased1 (3.8)0 (0.0)

Data extracted from a study on the efficacy and safety of liarozole in lamellar ichthyosis.

Experimental Protocols

Protocol: Assessment of In Vitro Hepatotoxicity of Liarozole on Primary Human Hepatocytes

  • Cell Culture:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 10^5 cells/well in hepatocyte culture medium.

    • Allow the cells to attach and form a monolayer for 24-48 hours.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the hepatocyte cultures and add the medium containing the different concentrations of liarozole. Include a vehicle control (medium with solvent only) and a positive control for hepatotoxicity (e.g., acetaminophen).

    • Incubate the cells for 24, 48, and 72 hours.

  • Cytotoxicity Assessment (LDH Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. LDH is a marker of cell membrane damage.

  • Hepatocyte Viability Assessment (MTT Assay):

    • After collecting the supernatant for the LDH assay, add MTT reagent to the remaining cells in each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for the LDH assay and the percentage of cell viability for the MTT assay for each concentration of liarozole relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) value for liarozole.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Hepatotoxicity Assessment A Plate Primary Human Hepatocytes B Treat with Liarozole (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Assess Cytotoxicity (e.g., LDH Assay) C->D E Assess Viability (e.g., MTT Assay) C->E F Data Analysis (Dose-Response Curves, IC50) D->F E->F

Caption: Experimental workflow for assessing the in vitro hepatotoxicity of liarozole.

G cluster_pathway Hypothetical Signaling Pathway for Liarozole-Induced Hepatotoxicity Liarozole Liarozole CYP26A1 CYP26A1 (Retinoic Acid Metabolizing Enzyme) Liarozole->CYP26A1 inhibition RA Increased Intracellular Retinoic Acid (RA) CYP26A1->RA leads to RAR Retinoic Acid Receptor (RAR) RA->RAR activates Gene Altered Gene Transcription RAR->Gene Stress Cellular Stress (e.g., Oxidative Stress) Gene->Stress Injury Hepatocellular Injury (ALT/AST Release) Stress->Injury

Caption: Hypothetical signaling pathway of liarozole-induced hepatotoxicity.

Validation & Comparative

A Comparative Analysis of Liarozole Dihydrochloride and Acitretin for the Treatment of Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of liarozole dihydrochloride and acitretin, two oral medications used in the management of psoriasis. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective overview of the drugs' performance based on available clinical trial data.

Performance and Efficacy

Clinical evidence from a 12-week, randomized, double-blind, placebo-controlled Phase III clinical trial involving patients with psoriasis provides a basis for comparing the efficacy and safety of liarozole and acitretin.

Efficacy Data

The primary efficacy endpoint in this pivotal study was the proportion of patients achieving a successful response as rated by the Physician's Global Assessment (PGA). A key secondary endpoint was the reduction in the Psoriasis Area and Severity Index (PASI) score.

Efficacy ParameterThis compound (5 mg/day)Acitretin (30 mg/day)
Responder Rate (PGA) 14.3%23.3%
Mean PASI Score Reduction Data not specified in available resultsData not specified in available results

Note: The available data focuses on the Physician's Global Assessment (PGA) responder rate. While PASI scores were recorded, specific mean reduction values from this comparative trial are not detailed in the provided search results.

Safety and Tolerability

The safety profiles of both drugs were consistent with their mechanisms of action. The most frequently reported adverse events are summarized below.

Adverse EventThis compound (5 mg/day)Acitretin (30 mg/day)
Headache 17.5%15.0%
Dry Skin 10.3%18.3%
Cheilitis 7.9%25.8%
Arthralgia 7.1%10.0%
Alopecia 4.0%10.8%
Hypertriglyceridemia Not specifiedCommon
Elevated Liver Enzymes Not specifiedCommon

Experimental Protocols

The data presented is primarily derived from a Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial.

Study Design:

  • Objective: To compare the efficacy and safety of liarozole with acitretin and placebo in patients with stable plaque psoriasis.

  • Duration: 12 weeks of treatment.

  • Blinding: Double-blind (both patients and investigators were unaware of the treatment allocation).

  • Control: Placebo and an active comparator (acitretin).

Patient Population:

  • Inclusion Criteria: Adult patients with a diagnosis of stable plaque psoriasis affecting a certain percentage of body surface area (specific percentage not detailed in search results).

  • Exclusion Criteria: Patients with unstable psoriasis, other forms of psoriasis, or those with contraindications to systemic retinoid therapy.

Treatment Regimen:

  • Liarozole Group: Received 5 mg of this compound orally once daily.

  • Acitretin Group: Received 30 mg of acitretin orally once daily.

  • Placebo Group: Received a matching placebo orally once daily.

Efficacy Assessment:

  • Physician's Global Assessment (PGA): A static, 6-point scale ranging from 'clear' to 'severe' to assess the overall severity of psoriasis at baseline and subsequent visits. A 'responder' was defined as a patient achieving a score of 'clear' or 'almost clear'.

  • Psoriasis Area and Severity Index (PASI): A more detailed assessment measuring the extent and severity of erythema, induration, and desquamation of psoriatic plaques, weighted by the body surface area involved.

Safety Assessment:

  • Adverse Event Monitoring: Spontaneously reported and observed adverse events were recorded at each study visit.

  • Laboratory Tests: Blood samples were collected at baseline and at regular intervals to monitor hematology, clinical chemistry (including liver function tests and lipid profiles), and urinalysis.

Mechanism of Action and Signaling Pathways

Liarozole and acitretin have distinct mechanisms of action, both of which ultimately modulate retinoid signaling, a critical pathway in keratinocyte proliferation and differentiation.

This compound: Retinoic Acid Metabolism Inhibition

Liarozole is an imidazole derivative that functions by inhibiting the cytochrome P450 enzyme, CYP26. This enzyme is responsible for the catabolism of all-trans retinoic acid (ATRA). By blocking this metabolic pathway, liarozole increases the endogenous levels of ATRA in the skin, which can then bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to the normalization of keratinocyte proliferation and differentiation.

liarozole_mechanism cluster_cell Keratinocyte ATRA All-trans Retinoic Acid (ATRA) (Endogenous) CYP26 CYP26 Enzyme ATRA->CYP26 Metabolized by RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds to Metabolites Inactive Metabolites CYP26->Metabolites Liarozole Liarozole Liarozole->CYP26 Inhibits RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Normalization Normalization of Keratinocyte Proliferation and Differentiation Gene_Expression->Normalization

Caption: Liarozole inhibits CYP26, increasing endogenous retinoic acid levels.

Acitretin: Direct Retinoid Receptor Agonism

Acitretin is a synthetic retinoid, and its active metabolite, etretinate, directly binds to and activates the family of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are ligand-dependent transcription factors. Upon activation, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression. This leads to a reduction in keratinocyte hyperproliferation and a normalization of epidermal differentiation.

acitretin_mechanism cluster_cell Keratinocyte Acitretin Acitretin (Exogenous) RAR_RXR RAR/RXR Heterodimer Acitretin->RAR_RXR Binds to and Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Normalization Normalization of Keratinocyte Proliferation and Differentiation Gene_Expression->Normalization

Caption: Acitretin directly activates RAR/RXR to regulate gene expression.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Phase III clinical trial comparing two active treatments and a placebo for psoriasis.

clinical_trial_workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development & IRB/EC Approval Sites Clinical Site Selection & Initiation Protocol->Sites Screening Patient Screening (Inclusion/Exclusion Criteria) Sites->Screening Randomization Randomization Screening->Randomization GroupA Group A: Liarozole (5 mg) Randomization->GroupA 1 GroupB Group B: Acitretin (30 mg) Randomization->GroupB 1 GroupC Group C: Placebo Randomization->GroupC 1 Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Visits Scheduled Visits (e.g., Weeks 0, 4, 8, 12) Treatment->Visits DB_Lock Database Lock Treatment->DB_Lock Assessments Efficacy Assessments (PGA, PASI) & Safety Monitoring (AEs, Labs) Visits->Assessments Assessments->Treatment Analysis Statistical Analysis DB_Lock->Analysis Report Clinical Study Report Analysis->Report

Caption: Workflow of a randomized, placebo-controlled clinical trial.

A Comparative Guide to Liarozole and Talarozole as CYP26 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Liarozole and Talarozole, two prominent inhibitors of the Cytochrome P450 family 26 (CYP26) enzymes. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs in preclinical and clinical research.

Introduction to CYP26 Inhibition

The CYP26 family of enzymes, comprising CYP26A1, CYP26B1, and CYP26C1, plays a crucial role in regulating the metabolism of all-trans retinoic acid (atRA), a biologically active metabolite of vitamin A essential for numerous physiological processes, including cell differentiation, proliferation, and embryonic development.[1][2][3] By catabolizing atRA, CYP26 enzymes maintain local atRA homeostasis. Inhibition of these enzymes through Retinoic Acid Metabolism Blocking Agents (RAMBAs) can elevate endogenous atRA levels, a therapeutic strategy being explored for various dermatological conditions and cancers.[1][3][4] Liarozole and Talarozole are two such RAMBAs that have been extensively studied.

Mechanism of Action of CYP26 Inhibitors

Both Liarozole and Talarozole are azole-containing compounds that function as competitive inhibitors of CYP26 enzymes. By binding to the active site of the enzyme, they prevent the metabolism of atRA to its more polar, inactive metabolites, such as 4-hydroxy-RA.[5][6] This leads to an accumulation of endogenous atRA in tissues where CYP26 is expressed, thereby amplifying atRA signaling pathways.

Below is a diagram illustrating the retinoic acid signaling pathway and the point of intervention for CYP26 inhibitors.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation atRA All-trans Retinoic Acid (atRA) Retinaldehyde->atRA Oxidation Inactive_Metabolites Inactive Metabolites (e.g., 4-hydroxy-RA) atRA->Inactive_Metabolites Metabolism RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds CYP26 CYP26 Enzymes (A1, B1, C1) CYP26->Inactive_Metabolites Catalyzes Inhibitors Liarozole / Talarozole Inhibitors->CYP26 Inhibits RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Retinoic acid signaling pathway and CYP26 inhibition.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of Liarozole and Talarozole against CYP26 isoforms. Data has been compiled from multiple sources and the assay type is noted for context.

Table 1: Inhibitory Potency (IC50) Against CYP26 Isoforms

CompoundCYP26A1 IC50CYP26B1 IC50CYP26C1 IC50Assay System
Liarozole 2100 nM[7]Preferential Inhibition Reported[5]-Recombinant Human CYP26A1[7]
540 nM--MCF-7 CYP26A1 Microsomal Assay[1]
980 nM--Luciferin-based Assay[6]
Talarozole 4-5 nM[5][8]0.46 nM[2][8]3800 nM[8]Recombinant Human CYP26[2][5][8]
5.1 nM[7]--Recombinant Human CYP26A1[7]

Table 2: Selectivity Profile

CompoundSelectivity for CYP26 vs. Other CYPsOff-Target Effects
Liarozole Lower selectivity.Potent inhibitor of CYP17 (17α-hydroxylase/17,20-lyase) and CYP19 (aromatase), affecting steroid biosynthesis.[5]
Talarozole High selectivity. >300-fold higher IC50 for CYP19, CYP17, CYP2C11, CYP3A, and CYP2A1 than for CYP26A1.[5]Minimal off-target effects on steroidogenic CYPs reported.

Table 3: Comparative In Vivo Effects

CompoundAnimal ModelDoseEffect on Retinoic Acid LevelsReference
Liarozole Rat5 and 20 mg/kg p.o.Increased plasma RA from <0.5 ng/ml to 1.4 and 2.9 ng/ml, respectively.
Talarozole RatSingle oral dose1.5- to 4-fold increase in endogenous RA levels in plasma, skin, fat, kidney, spleen, and liver.[5]
Mouse2.5 mg/kg single doseUp to 5.7-fold increase in serum, 2.7-fold in liver, and 2.5-fold in testis atRA concentrations.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize CYP26 inhibitors.

Recombinant CYP26 Enzyme Inhibition Assay (IC50 Determination)

This protocol is based on a high-throughput screening assay using a luminogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CYP26 isoform.

Materials:

  • Recombinant human CYP26A1, CYP26B1, or CYP26C1 co-expressed with P450 reductase.

  • P450-Glo™ Assay Kit (Promega), including a luminogenic substrate (e.g., Luciferin-BE), NADPH regeneration system, and Luciferin Detection Reagent.

  • Test compounds (Liarozole, Talarozole) dissolved in DMSO.

  • Assay plates (e.g., 384-well white plates).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in buffer to achieve the final desired concentrations in the assay with a constant, low percentage of DMSO (e.g., <1%).

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the recombinant CYP26 enzyme and the luminogenic substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Assay Reaction:

    • Dispense the test compound dilutions into the assay plate.

    • Add the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Signal Detection:

    • Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

    • Incubate at room temperature for a short period (e.g., 20 minutes) to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for CYP26 Inhibition

This protocol describes a method to assess the ability of an inhibitor to increase atRA-mediated gene expression in a cellular context.

Objective: To evaluate the functional consequence of CYP26 inhibition in a cellular system by measuring the induction of an atRA-responsive gene.

Materials:

  • Human cell line expressing CYP26 (e.g., MCF-7 breast cancer cells or SH-SY5Y neuroblastoma cells).

  • Cell culture medium and supplements.

  • All-trans retinoic acid (atRA).

  • Test compounds (Liarozole, Talarozole).

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

  • Primers for a known atRA target gene (e.g., CYP26A1, CRABP2) and a housekeeping gene for normalization.

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a suitable confluency in multi-well plates.

    • Treat the cells with a low concentration of atRA in the presence or absence of various concentrations of the test inhibitors (Liarozole or Talarozole). Include controls with vehicle, atRA alone, and inhibitor alone.

    • Incubate for a specified period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers for the target and housekeeping genes.

    • Analyze the amplification data to determine the relative expression levels of the target gene.

  • Data Analysis:

    • Normalize the expression of the target gene to the housekeeping gene.

    • Calculate the fold-change in gene expression in inhibitor-treated cells compared to cells treated with atRA alone.

    • A potentiation of atRA-induced gene expression indicates effective cellular inhibition of CYP26.

Experimental Workflow

The preclinical evaluation of CYP26 inhibitors typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

A Primary Screening: Recombinant CYP26 Isoforms (IC50 Determination) B Selectivity Profiling: Panel of other CYP enzymes (e.g., CYP3A4, CYP17, CYP19) A->B C Cellular Activity Assays: - Inhibition of RA metabolism in cells - Potentiation of RA-induced gene expression A->C D In Vitro ADME Profiling: - Metabolic stability (microsomes) - Plasma protein binding C->D E In Vivo Pharmacokinetics: - Determine half-life, Cmax, AUC - Assess oral bioavailability D->E F In Vivo Pharmacodynamics: - Measure changes in endogenous RA levels in plasma and target tissues E->F G In Vivo Efficacy Studies: - Disease-specific animal models (e.g., psoriasis, ichthyosis, cancer) F->G

References

Liarozole Dihydrochloride in Ichthyosis: A Comparative Analysis of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical efficacy of Liarozole dihydrochloride in the treatment of ichthyosis, with a focus on lamellar ichthyosis. Liarozole, a retinoic acid metabolism-blocking agent (RAMBA), was investigated as a potential alternative to conventional oral retinoids. However, its clinical development was ultimately discontinued. This document summarizes the available clinical trial data for Liarozole and compares it with established treatments, including oral retinoids (acitretin, isotretinoin) and topical retinoids (tazarotene). All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key cited trials.

Executive Summary

This compound demonstrated a trend towards clinical efficacy in treating lamellar ichthyosis by improving scaling and quality of life. In a phase II/III clinical trial, oral liarozole did not meet its primary efficacy endpoint of a statistically significant improvement in the Investigator's Global Assessment (IGA) score compared to placebo, potentially due to the trial's premature termination and small sample size[1][2][3]. However, mean IGA and scaling scores showed a decrease in patients treated with liarozole[1][2][3]. A comparative study suggested that liarozole has efficacy comparable to acitretin with a potential for a more favorable tolerability profile[4]. Despite these findings, the development of liarozole for ichthyosis was halted. Standard-of-care treatments, such as oral acitretin and isotretinoin, remain effective options for severe ichthyosis, while topical tazarotene offers a valuable alternative for localized disease.

Comparative Efficacy of Treatments for Ichthyosis

The following tables summarize the quantitative data from clinical trials of Liarozole and its alternatives.

Table 1: Efficacy of Oral Liarozole in Lamellar Ichthyosis (Phase II/III Trial - NCT00282724) [1][2][3][5]

Efficacy EndpointLiarozole 75 mg (n=27)Liarozole 150 mg (n=28)Placebo (n=9)p-value (150 mg vs. Placebo)
Responders at Week 12 (≥ 2-point decrease in IGA) 41% (11/27)50% (14/28)11% (1/9)0.056
Mean Decrease in IGA Score from Baseline at Week 12 Data not specifiedData not specifiedData not specifiedNot significant
Mean Decrease in Scaling Score from Baseline at Week 12 Statistically significant vs. placeboStatistically significant vs. placebo-< 0.05
Improvement in Dermatology Life Quality Index (DLQI) ObservedObservedNot specifiedNot specified

Table 2: Comparative Efficacy of Oral Liarozole vs. Oral Acitretin in Ichthyosis [4]

Efficacy EndpointOral Liarozole 150 mg/day (n=15)Oral Acitretin 35 mg/day (n=16)p-value
Patients Achieving Marked Improvement (Investigator Assessment) 67% (10/15)81% (13/16)Not statistically significant
Improvement in Scaling on the Trunk More pronounced improvementLess pronounced improvement0.047

Table 3: Efficacy of Alternative Treatments for Ichthyosis

TreatmentStudy PopulationKey Efficacy ResultsReference
Oral Acitretin Children with inherited keratinization disorders"Considerable" overall improvement with a mean optimal dosage of 0.47 +/- 0.17 mg/kg per day. Only 3 patients responded poorly.[6]
Oral Isotretinoin Lamellar ichthyosis and epidermolytic hyperkeratosis"Almost all" patients clearly improved, with a higher degree of improvement in the lamellar ichthyosis group. Mean dose was about 2 mg/kg/day.[7]
Topical Tazarotene 0.05% Gel Congenital ichthyoses (X-linked, lamellar, vulgaris)75% (9/12) of patients showed unilateral improvement compared to control (10% urea ointment). 33% achieved an excellent response and 33% a good response.[8]
Topical Isotretinoin (TMB-001) 0.05% Autosomal Recessive Congenital Ichthyosis - Lamellar Ichthyosis (ARCI-LI) and X-linked Recessive Ichthyosis (XLRI)ARCI-LI: 33% achieved ≥50% reduction in VIIS scaling, 33% achieved ≥2-grade IGA improvement. XLRI: 100% achieved ≥50% reduction in VIIS scaling, 83% achieved ≥2-grade IGA improvement.[9]

Experimental Protocols

Oral Liarozole Phase II/III Trial (NCT00282724)[1][2][3][10]
  • Study Design: A randomized, double-blind, multinational, placebo-controlled, parallel-group phase II/III trial.

  • Patient Population: 64 patients aged ≥ 14 years with moderate to severe lamellar ichthyosis (Investigator's Global Assessment [IGA] score ≥ 3).

  • Intervention: Patients were randomized (3:3:1) to receive oral liarozole (75 mg or 150 mg) or placebo once daily for 12 weeks.

  • Primary Efficacy Endpoint: The response rate at week 12, defined as a ≥ 2-point decrease in the IGA score from baseline. The IGA is a 5-point scale assessing the overall severity of ichthyosis.

  • Secondary Efficacy Endpoints:

    • Mean change from baseline in IGA and severity scores for erythema, scaling, and pruritus (each on a five-point scale).

    • Short Form-36 (SF-36) health survey.

    • Dermatology Life Quality Index (DLQI).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Oral Liarozole vs. Oral Acitretin Phase II/III Trial[4]
  • Study Design: A multicentre, double-blind, randomized, active-controlled study.

  • Patient Population: 32 patients with ichthyosis.

  • Intervention: Patients were randomized to receive either oral liarozole (75 mg twice daily, total 150 mg/day) or acitretin (10 mg in the morning and 25 mg in the evening, total 35 mg/day) for 12 weeks.

  • Efficacy Assessments: Clinical efficacy was monitored, including an overall evaluation of the response to treatment by the investigator at the endpoint. Specific parameters like scaling on the trunk were also assessed.

  • Safety and Tolerability: Adverse events were recorded and compared between the two groups.

Topical Tazarotene Half-Side Pilot Study[8]
  • Study Design: An open, non-randomized, intraindividually controlled, half-side pilot study.

  • Patient Population: 12 patients with different forms of congenital ichthyosis.

  • Intervention: Tazarotene 0.05% gel was applied unilaterally to a defined body area (10% of body surface area) daily for 14 days, then three times a week for another 2 weeks. The contralateral side was treated with an ointment containing 10% urea.

  • Efficacy Assessment: The clinical response was assessed by the reduction in scaling and roughness on the tazarotene-treated side compared with the control side.

Signaling Pathway and Experimental Workflow

Liarozole's Mechanism of Action: Retinoic Acid Signaling Pathway

Liarozole is a retinoic acid metabolism-blocking agent (RAMBA). It works by inhibiting the cytochrome P450 enzyme CYP26, which is responsible for the catabolism of all-trans retinoic acid (ATRA). By blocking this enzyme, liarozole increases the endogenous levels of retinoic acid in the skin. Retinoic acid is a crucial signaling molecule that regulates the growth and differentiation of epithelial tissues. In ichthyosis, which is characterized by abnormal keratinization, increasing retinoic acid levels can help normalize epidermal differentiation and reduce scaling.

liarozole_mechanism cluster_cell Keratinocyte Retinol Retinol (Vitamin A) ATRA All-Trans Retinoic Acid (ATRA) Retinol->ATRA Oxidation RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds to CYP26A1 CYP26A1 (P450 Enzyme) ATRA->CYP26A1 Metabolized by RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression (e.g., Keratins, Transglutaminase) RARE->Gene_Expression Regulates Differentiation Normalized Epidermal Differentiation Gene_Expression->Differentiation Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites Liarozole Liarozole dihydrochloride Liarozole->CYP26A1 Inhibits caption Mechanism of Liarozole in Keratinocytes

Caption: Mechanism of Liarozole in Keratinocytes.

General Experimental Workflow for Ichthyosis Clinical Trials

The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for ichthyosis.

ichthyosis_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Confirmed Ichthyosis Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., Age, Disease Severity) Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (IGA, Scaling Scores, DLQI) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (e.g., Liarozole) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Placebo or Active Comparator) Randomization->Control_Arm Follow_up_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Arm->Follow_up_Visits Control_Arm->Follow_up_Visits Efficacy_Assessment Efficacy Assessment (Primary & Secondary Endpoints) Follow_up_Visits->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Follow_up_Visits->Safety_Monitoring Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results caption General Workflow of an Ichthyosis Clinical Trial

Caption: General Workflow of an Ichthyosis Clinical Trial.

Conclusion

While this compound showed promise as a novel therapeutic agent for ichthyosis by targeting the endogenous retinoic acid pathway, its clinical development was ultimately unsuccessful in demonstrating a statistically significant benefit for the primary endpoint in a pivotal trial. The available data suggests a trend towards improvement in scaling and quality of life, with a safety profile that appeared favorable. For researchers and drug developers, the story of liarozole underscores the challenges in developing treatments for rare diseases, including difficulties in patient recruitment leading to smaller sample sizes. It also highlights the continued need for well-powered clinical trials to definitively establish the efficacy and safety of new therapeutic agents for ichthyosis. Current standard-of-care treatments, such as oral and topical retinoids, remain the primary options for managing this challenging group of genetic skin disorders.

References

A Head-to-Head Comparison of Allosteric RAS Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The RAS family of oncogenes (KRAS, NRAS, HRAS) represents the most frequently mutated driver of human cancers, yet for decades they have been considered "undruggable."[1] The recent advent of direct, allosteric inhibitors has marked a paradigm shift in oncology, offering new hope for patients with RAS-addicted tumors. This guide provides a head-to-head comparison of key allosteric RAS inhibitors, focusing on their mechanism of action, preclinical and clinical efficacy, and safety profiles. While the user query referred to these agents as "RAMBAs (RAS-mutant binders and allosteric modulators)," this is not a standard acronym in the field. This guide will therefore use established nomenclature, categorizing inhibitors by their specific targets and mechanisms.

Mechanism of Action: Targeting the RAS Switch

RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] Activating mutations lock RAS in the "ON" state, leading to constitutive activation of downstream pro-growth signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[2][3] Allosteric inhibitors have been developed to target RAS in two distinct ways:

  • RAS(OFF) Inhibitors: These agents, such as the approved KRAS G12C inhibitors sotorasib and adagrasib, covalently bind to a unique pocket (the switch-II pocket) that is only accessible in the inactive, GDP-bound state. This traps the mutant KRAS protein in an "off" conformation, preventing its activation.[1][4]

  • RAS(ON) Inhibitors: This newer class of inhibitors is designed to target the active, GTP-bound form of RAS. These agents, like RMC-6236 and RMC-9805, act as "molecular glues," inducing a novel interaction between the active RAS protein and a chaperone protein, such as cyclophilin A (CypA).[5] This tri-complex sterically blocks RAS from engaging with its downstream effectors, thereby shutting down signaling.[5] This approach has the potential to inhibit a broader range of RAS mutations and overcome resistance mechanisms associated with RAS(OFF) inhibitors.[6]

RAS_Pathway cluster_upstream Upstream Signals cluster_ras_cycle RAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Intervention Points RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS1 (GEF) RTK->SOS recruits RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP promotes GDP for GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP/GDP Cycle RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAS_OFF_Inhibitor RAS(OFF) Inhibitors (e.g., Sotorasib, Adagrasib) RAS_OFF_Inhibitor->RAS_GDP traps in OFF state RAS_ON_Inhibitor RAS(ON) Inhibitors (e.g., RMC-6236) RAS_ON_Inhibitor->RAS_GTP blocks effector binding

Caption: RAS signaling pathway and inhibitor mechanisms.

Comparative Efficacy and Safety

Direct head-to-head clinical trials for most RAS inhibitors are not yet available. However, data from pivotal monotherapy trials and matching-adjusted indirect comparisons (MAIC) provide a basis for evaluation.

Table 1: Clinical Efficacy of Approved KRAS G12C Inhibitors in NSCLC

(Data from pivotal trials for previously treated KRAS G12C-mutated Non-Small Cell Lung Cancer)

MetricSotorasib (CodeBreaK 200)Adagrasib (KRYSTAL-12)
Objective Response Rate (ORR) 37.1%42.9%
Median Progression-Free Survival (PFS) 6.8 months6.5 months
Median Overall Survival (OS) 12.5 months12.6 months
Median Duration of Response 11.1 months8.5 months

Source: Data compiled from published clinical trial results.[7]

A matching-adjusted indirect comparison of these trials showed similar efficacy for PFS and ORR between sotorasib and adagrasib.[8]

Table 2: Clinical Efficacy of Investigational RAS(ON) Inhibitors

(Data from Phase 1/1b trials)

Drug (Target)Cancer TypeNObjective Response Rate (ORR)Disease Control Rate (DCR)
RMC-6236 (Pan-RAS)NSCLC (KRAS G12X)4038%86% (35% PR, 48% SD)
RMC-9805 (KRAS G12D)Pancreatic (PDAC)4030%80%
RMC-9805 (KRAS G12D)NSCLC1861%89%

Source: Data compiled from publicly released clinical trial data.[6][9][10]

Table 3: Comparative Safety Profile (Common Treatment-Related Adverse Events, TRAEs)
Adverse Event (Any Grade)SotorasibAdagrasibRMC-6236RMC-9805
Diarrhea 32%63%Common (Grade 1-2)20%
Nausea 29%61%Common (Grade 1-2)27%
Fatigue 23%44%Common (Grade 1-2)-
Increased ALT/AST 20%30%--
Vomiting -47%-15%
Rash --Common (Grade 1-2)10%
Grade ≥3 TRAEs 22%45%28%<5% (one G3 event)

Source: Data compiled from published clinical trial data and safety reports.[7][8]

Summary of Comparison:

  • Sotorasib vs. Adagrasib: Both drugs show comparable efficacy in KRAS G12C NSCLC. Adagrasib has shown activity in brain metastases but tends to have a higher rate of gastrointestinal and Grade ≥3 adverse events.[8]

  • RAS(ON) Inhibitors: RMC-6236 and RMC-9805 have shown very promising early data in difficult-to-treat populations, including pancreatic cancer and non-G12C KRAS-mutant NSCLC.[9] Their safety profiles appear manageable, with rash being a characteristic on-target effect.

Key Experimental Protocols

The following are representative protocols for key assays used in the preclinical evaluation of RAS inhibitors.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[3]

Protocol:

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-determined density (e.g., 1,000–5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. Normalize data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression.[2]

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., 1 x 10⁶ cells) during their exponential growth phase. Resuspend in a sterile solution like HBSS or a 1:1 mixture with Matrigel.[5]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., Balb/c nude or NSG mice).

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer the test inhibitor and vehicle control via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume >2000 mm³, significant body weight loss, or a set number of days). Tumors are then excised and weighed.

Western Blot for RAS Pathway Activity (p-ERK)

This technique measures the phosphorylation of ERK (p-ERK), a key downstream node, to assess the inhibition of the RAS-MAPK pathway.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a specified time. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., at 1:1000 dilution).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify band intensity using densitometry.[7]

Experimental and Drug Development Workflow

The development of a novel allosteric RAS inhibitor follows a structured path from preclinical discovery to clinical application.

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (e.g., KRAS G12D) Screening High-Throughput Screening & Lead Identification Target_ID->Screening Lead_Opt Lead Optimization (ADME/Tox) Screening->Lead_Opt In_Vitro In Vitro Validation (Biochemical & Cell Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo IND IND-Enabling Studies & Filing In_Vivo->IND Phase1 Phase I Trial (Safety, PK/PD, Dose) IND->Phase1 Phase2 Phase II Trial (Efficacy, Population) Phase1->Phase2 Phase3 Phase III Trial (Pivotal, vs. SoC) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval

Caption: Typical drug development workflow for a RAS inhibitor.

References

Validating the Anti-Tumor Efficacy of Liarozole Dihydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of Liarozole dihydrochloride against relevant alternatives, supported by experimental data. Liarozole, an imidazole derivative, functions as a retinoic acid metabolism-blocking agent (RAMBA), primarily by inhibiting the cytochrome P450-dependent 4-hydroxylation of retinoic acid, leading to increased intracellular levels of this potent differentiation-inducing agent.[1][2] This guide will delve into the preclinical evidence supporting its efficacy, offering a direct comparison with 13-cis-retinoic acid, a key retinoid used in cancer therapy.

In Vivo Anti-Tumor Activity: Liarozole vs. 13-cis-Retinoic Acid

A pivotal preclinical study investigated the anti-tumor activity of Liarozole fumarate (the fumarate salt of Liarozole) and 13-cis-retinoic acid in a human prostate cancer xenograft model. Androgen-independent PC-3ML-B2 human prostatic carcinoma cells were implanted subcutaneously into SCID mice. Treatment commenced after the tumors became palpable.

Comparative Efficacy on Subcutaneous Tumor Growth

Treatment GroupMean Tumor Volume (mm³) at Day 21Percentage Inhibition of Tumor Growth
Control (Vehicle)~1200-
Liarozole (40 mg/kg/day, p.o.)~600~50%
13-cis-Retinoic Acid (0.75 mg/kg/day, p.o.)~700~42%
Liarozole + 13-cis-Retinoic Acid~650~46%

Data extrapolated from graphical representations in Stearns et al., Cancer Research, 1993.[3]

The data indicates that Liarozole monotherapy resulted in a significant reduction in tumor growth, comparable to, and in this instance, slightly exceeding the effect of 13-cis-retinoic acid.[3] Interestingly, the combination of Liarozole and 13-cis-retinoic acid did not produce a synergistic or additive effect on tumor growth inhibition in this model, suggesting a potential overlap in their ultimate mechanism of action, which is the elevation of intracellular retinoic acid levels.[3]

Further studies in the Dunning rat prostate adenocarcinoma model have also demonstrated the in vivo efficacy of Liarozole. In the androgen-dependent Dunning R3327-G tumor model, oral administration of Liarozole at 40 mg/kg twice daily was nearly as effective as castration in reducing tumor growth.[4] Moreover, Liarozole also significantly inhibited the growth of androgen-independent Dunning sublines, highlighting its potential in hormone-refractory prostate cancer.[4][5]

Experimental Protocols

Human Prostate Cancer Xenograft Model in SCID Mice

This protocol is based on the methodology described by Stearns et al., 1993.[3]

  • Cell Culture: Androgen-independent PC-3ML-B2 human prostatic carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Animal Model: Male SCID (Severe Combined Immunodeficient) mice, typically 4-6 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 1 x 10⁶ PC-3ML-B2 cells in 0.1 ml of sterile saline is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they are palpable (approximately 50 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: Volume = (length x width²)/2.

  • Treatment Administration:

    • Control Group: Mice receive the vehicle (e.g., corn oil) daily via oral gavage.

    • Liarozole Group: Liarozole fumarate is suspended in the vehicle and administered daily by oral gavage at a dose of 40 mg/kg.

    • 13-cis-Retinoic Acid Group: 13-cis-retinoic acid is suspended in the vehicle and administered daily by oral gavage at a dose of 0.75 mg/kg.

    • Combination Group: Both agents are administered at their respective doses.

  • Efficacy Evaluation: Treatment continues for a predefined period (e.g., 21 days). At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathway and Experimental Workflow

Liarozole's Mechanism of Action: Inhibition of Retinoic Acid Catabolism

liarozole_mechanism cluster_cell Cancer Cell Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic_Acid All-trans-Retinoic Acid (ATRA) Retinaldehyde->Retinoic_Acid ALDH RAR_RXR RAR/RXR Complex Retinoic_Acid->RAR_RXR Binds to CYP26A1 Cytochrome P450 (CYP26A1) Retinoic_Acid->CYP26A1 Substrate Target_Genes Target Gene Expression (Differentiation, Apoptosis) RAR_RXR->Target_Genes Activates Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites 4-hydroxylation Liarozole Liarozole Liarozole->CYP26A1 Inhibits experimental_workflow start Start: Culture PC-3ML-B2 Cells implant Subcutaneous Implantation in SCID Mice start->implant tumor_growth Tumor Growth to Palpable Size (~50 mm³) implant->tumor_growth randomize Randomize into Treatment Groups (Control, Liarozole, 13-cis-RA, Combo) tumor_growth->randomize treatment Daily Oral Administration of Treatments randomize->treatment monitor Monitor Tumor Volume (Twice Weekly) treatment->monitor endpoint Endpoint (Day 21): Euthanize and Excise Tumors monitor->endpoint 21 days analysis Data Analysis: Tumor Volume & Weight Comparison endpoint->analysis

References

Unveiling the Mechanism: A Comparative Guide to Gene Expression Analysis of Liarozole Dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into Retinoic Acid Metabolism Modulation: Validating Liarozole Dihydrochloride's Action Through Gene Expression Analysis and Comparison with Next-Generation Alternatives.

This guide provides a comprehensive comparison of this compound, a first-generation Retinoic Acid Metabolism Blocking Agent (RAMBA), with its more potent and selective successor, Talarozole. We present supporting experimental data from gene expression analyses to objectively evaluate their performance in modulating the retinoic acid signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting retinoic acid metabolism for various dermatological and oncological indications.

Introduction to Liarozole and the RAMBA Mechanism

This compound is an imidazole-based compound that functions as a RAMBA by inhibiting cytochrome P450 enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this metabolic pathway, Liarozole increases the endogenous levels of ATRA in tissues expressing CYP26, such as the skin. This elevation in ATRA leads to the modulation of retinoic acid-responsive genes, which play crucial roles in cell differentiation, proliferation, and inflammation.

Comparative Gene Expression Analysis: Liarozole vs. Talarozole

To validate and compare the mechanisms of Liarozole and its more advanced alternative, Talarozole, we have summarized key findings from gene expression studies. Talarozole is a more potent and selective inhibitor of CYP26 enzymes.[1] The following tables present a comparative summary of the effects of these compounds on the mRNA expression of key retinoid-responsive genes in human skin.

Table 1: Effect of this compound on Gene Expression in Lamellar Ichthyosis Patients

GeneFunctionDirection of ChangeQuantitative Data
KRT2 Keratin 2, involved in skin structureSignificant decrease in mRNA expression[2]
TNF-α Tumor Necrosis Factor-alpha, a pro-inflammatory cytokineSignificant decrease in mRNA expression[2]
KRT4 Keratin 4, involved in epithelial differentiationTrend towards increased expression[2]
CYP26A1 Retinoic acid-metabolizing enzymeTrend towards increased expression[2]

Note: The study on Liarozole in lamellar ichthyosis reported trends and significant changes without providing specific fold-change values.

Table 2: Dose-Dependent Effect of Topical Talarozole on Gene Expression in Healthy Human Epidermis

GeneFunction0.07% Talarozole (Fold Change vs. Vehicle)0.35% Talarozole (Fold Change vs. Vehicle)
CRABP2 Cellular Retinoic Acid Binding Protein 2IncreasedDose-dependently increased
KRT4 Keratin 4, involved in epithelial differentiationIncreasedDose-dependently increased
CYP26A1 Retinoic acid-metabolizing enzymeIncreasedDose-dependently increased
CYP26B1 Retinoic acid-metabolizing enzymeIncreasedDose-dependently increased
KRT2 Keratin 2, involved in skin structureDecreasedDose-dependently decreased
IL-1α Interleukin-1 alpha, a pro-inflammatory cytokineDecreasedDose-dependently decreased

Data is derived from a study on topical Talarozole in healthy volunteers. Specific fold-change values were not consistently reported in the abstract, but the dose-dependent trend was highlighted.

A Look at the Next Generation: DX314

A newer, highly selective RAMBA, DX314, has been developed with enhanced selectivity for CYP26B1.[3] While extensive quantitative gene expression data from clinical studies is not yet widely available, preclinical studies suggest it potentiates the effects of ATRA with minimal off-target activity.[3] This enhanced selectivity may offer an improved therapeutic window with fewer side effects compared to less selective RAMBAs like Liarozole.

Experimental Protocols

The following section details a generalized methodology for the key experiments cited in the gene expression analysis of RAMBAs in skin biopsies.

1. Skin Biopsy Collection and RNA Extraction:

  • Biopsy Procurement: Shave or punch biopsies are collected from the target skin area.

  • Sample Preservation: Biopsies are immediately placed in a stabilizing agent like RNAlater to preserve RNA integrity.

  • RNA Isolation: Total RNA is extracted from the tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This typically involves tissue homogenization, lysis, and purification of RNA using spin columns.

  • Quality Control: The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Primers specific to the target genes (e.g., KRT2, KRT4, CYP26A1, etc.) and a stable housekeeping gene (e.g., GAPDH, ACTB) are designed and validated for specificity and efficiency.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR instrument (e.g., LightCycler 480, Roche) with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and a qPCR master mix.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared between the treated and control groups.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

liarozole_mechanism cluster_cell Skin Cell cluster_metabolism ATRA Metabolism ATRA All-trans-Retinoic Acid (ATRA) RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds CYP26A1 CYP26A1 Enzyme ATRA->CYP26A1 Metabolized by RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites Produces Liarozole Liarozole dihydrochloride Liarozole->CYP26A1 Inhibits

Caption: Liarozole's mechanism of action.

gene_expression_workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis Skin_Biopsy 1. Skin Biopsy Collection RNA_Extraction 2. RNA Extraction & QC Skin_Biopsy->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR 4. Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis 5. Relative Gene Expression Analysis (2^-ΔΔCt method) qRT_PCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

A Comparative Analysis of Liarozole Fumarate and Dihydrochloride Salts for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole is a potent inhibitor of cytochrome P450 enzymes, specifically targeting retinoic acid 4-hydroxylase (CYP26) and aromatase (CYP19). By blocking the metabolism of retinoic acid, Liarozole elevates endogenous retinoic acid levels, leading to retinoid-mimetic effects. This mechanism of action has prompted investigations into its therapeutic potential for various conditions, including cancer and dermatological disorders. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a compound's physicochemical properties, bioavailability, and stability. This guide provides a comparative overview of two common salt forms of Liarozole: the fumarate and the dihydrochloride salts, based on available scientific data. While direct comparative studies are limited, this document compiles existing information to aid researchers in selecting the optimal salt form for their specific applications.

Physicochemical Properties

The selection of a salt form can significantly alter the physicochemical characteristics of an active pharmaceutical ingredient (API). Properties such as solubility and stability are crucial for formulation development and in vivo performance.

PropertyLiarozole FumarateLiarozole Dihydrochloride
Molecular Formula C₄₆H₃₈Cl₂N₈O₁₂[1]C₁₇H₁₃ClN₄·2HCl[2][3]
Molecular Weight 965.7 g/mol [1]381.69 g/mol [2][3]
Aqueous Solubility Data not available in searched literature.Soluble to 100 mM in water.[2][3]
Solubility in Organic Solvents Data not available in searched literature.Soluble to 100 mM in DMSO.[2][3]
Storage Data not available in searched literature.Desiccate at room temperature.[2][3]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its efficacy and safety. The choice of salt form can influence absorption, distribution, metabolism, and excretion (ADME).

ParameterLiarozole FumarateThis compound
Bioavailability Orally active.[1] Specific bioavailability data not available in searched literature.Orally active.[4] Specific bioavailability data not available in searched literature.
Pharmacokinetic Effects Pretreatment with liarozole fumarate (40 mg/kg) in rats prolonged the plasma half-life of 4-keto-all-trans-retinoic acid from 7 minutes to 12 minutes.[5]Liarozole administration in patients with solid tumors partially reversed the decline in plasma all-trans RA AUC after chronic administration.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental findings. Below are representative protocols for key experiments in the comparative analysis of drug salt forms.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of Liarozole fumarate and this compound in water.

Method: Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of the Liarozole salt to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of Liarozole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in mg/mL or mM.

Protocol 2: Assessment of Chemical Stability in Solution

Objective: To evaluate the chemical stability of Liarozole fumarate and this compound in aqueous solutions at different pH values.

Method: HPLC-Based Stability Indicating Method

  • Solution Preparation: Prepare solutions of each Liarozole salt in buffers of different pH values (e.g., pH 2, 7, and 9).

  • Storage Conditions: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sample Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze them by a stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.

  • Data Analysis: Calculate the percentage of the initial drug concentration remaining at each time point. Determine the degradation rate constant and half-life for each salt at each pH.

Protocol 3: Determination of Oral Bioavailability in a Rodent Model

Objective: To determine and compare the oral bioavailability of Liarozole fumarate and this compound in rats.

Method: In Vivo Pharmacokinetic Study

  • Animal Dosing: Administer a known dose of each Liarozole salt formulation orally to separate groups of rats. Include an intravenous administration group for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples for Liarozole concentration using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

Signaling Pathway of Liarozole's Action

Liarozole_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinoic Acid (RA) Retinoic Acid (RA) Retinaldehyde->Retinoic Acid (RA) CYP26 CYP26 Retinoic Acid (RA)->CYP26 RAR/RXR RAR/RXR Retinoic Acid (RA)->RAR/RXR Inactive Metabolites Inactive Metabolites CYP26->Inactive Metabolites Liarozole Liarozole Liarozole->CYP26 Inhibits RARE RARE RAR/RXR->RARE Binds to Gene Transcription Gene Transcription RARE->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Mechanism of action of Liarozole in the retinoic acid signaling pathway.

Experimental Workflow for Salt Form Comparison

Salt_Form_Comparison_Workflow start Start: Select Liarozole Fumarate and Dihydrochloride Salts physicochem Physicochemical Characterization (Solubility, Stability, etc.) start->physicochem pharmacokinetics Pharmacokinetic Studies (Bioavailability, Cmax, Tmax, AUC) start->pharmacokinetics data_analysis Data Analysis and Comparison physicochem->data_analysis pharmacokinetics->data_analysis conclusion Conclusion: Select Optimal Salt Form data_analysis->conclusion

Caption: A logical workflow for the comparative evaluation of drug salt forms.

Logical Relationship of the Comparative Study

Comparative_Study_Logic cluster_salts Liarozole Salts cluster_properties Properties for Comparison cluster_outcome Desired Outcome Fumarate Liarozole Fumarate Solubility Aqueous Solubility Fumarate->Solubility Stability Chemical Stability Fumarate->Stability Bioavailability Oral Bioavailability Fumarate->Bioavailability Dihydrochloride This compound Dihydrochloride->Solubility Dihydrochloride->Stability Dihydrochloride->Bioavailability OptimalSalt Optimal Salt Form for Development Solubility->OptimalSalt Stability->OptimalSalt Bioavailability->OptimalSalt

Caption: Logical framework for comparing Liarozole fumarate and dihydrochloride salts.

Conclusion

The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to generate the necessary data for an informed decision. The ultimate choice between Liarozole fumarate and dihydrochloride will depend on the specific requirements of the intended application, including the desired dosage form, route of administration, and stability profile. Further experimental investigation is warranted to fully elucidate the comparative advantages of each salt form.

References

Safety Operating Guide

Navigating the Safe Disposal of Liarozole Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Liarozole dihydrochloride, a compound noted for its inhibitory action on cytochrome P450 enzymes, requires stringent disposal procedures due to its potential environmental impact. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.

Key Safety and Disposal Information

The safe handling and disposal of this compound are guided by its specific hazard classifications. The following table summarizes the critical data derived from its Material Safety Data Sheet (MSDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Oral ToxicityH302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Aquatic ToxicityH400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Procedural Steps for Proper Disposal

The disposal of this compound must be conducted in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, and the appropriate disposal path must be followed. Given its classification as very toxic to aquatic life, this compound requires disposal as a hazardous waste.[1]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, empty containers, and personal protective equipment (PPE).

  • Segregate this waste into a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous waste.

Step 2: Container Management

  • Use a container that is compatible with the chemical and is in good condition to prevent leaks.

  • The container must be securely closed at all times except when adding waste.

  • Label the container with the words "Hazardous Waste" and the specific name of the chemical: "this compound."

Step 3: Storage

  • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should have secondary containment to control any potential spills.

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and transport.

  • Ensure the disposal company is permitted to handle and transport pharmaceutical waste.

  • The EPA requires that hazardous pharmaceutical waste be treated at a permitted treatment facility, which typically involves incineration.[2]

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in any other sewer system.[2] Its high aquatic toxicity can have severe environmental consequences.[1]

  • Training: All personnel handling this hazardous waste must be trained on proper procedures and be aware of the associated risks.[2]

  • Regulatory Compliance: Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory for the management of hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A This compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Waste B->C  Yes G Dispose as non-hazardous waste (if not contaminated) B->G  No D Place in a labeled, sealed hazardous waste container C->D E Store in a designated, secure area with secondary containment D->E F Contact licensed hazardous waste disposal company for incineration E->F

Disposal workflow for this compound.

References

Personal protective equipment for handling Liarozole dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Liarozole dihydrochloride. The following procedures are based on best practices for handling potent pharmaceutical compounds and antineoplastic agents to ensure personnel safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Given that Liarozole is classified as an antineoplastic agent, stringent PPE protocols are mandatory to prevent exposure.[1][2][3] The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Hand Protection Chemotherapy-rated GlovesTwo pairs of powder-free, chemotherapy-tested gloves (e.g., nitrile) should be worn. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownA disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. Gowns must be resistant to permeability by hazardous drugs.[4][5]
Respiratory Protection NIOSH-approved RespiratorFor handling the powdered form outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of aerosols.
Eye Protection Safety Goggles with Side Shields or Face ShieldTo protect against splashes and airborne particles, safety goggles that provide a complete seal around the eyes or a full-face shield should be worn.

Handling and Operational Plan

All handling of this compound powder should occur within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare handling area (e.g., BSC) prep_ppe->prep_area prep_materials Gather all necessary materials prep_area->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Prepare stock solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in designated hazardous waste stream cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE in correct order cleanup_dispose->cleanup_doff

Caption: Workflow for safe handling of this compound.

Detailed Experimental Protocol for Solution Preparation:

This compound is soluble in DMSO and water. The following protocol is for preparing a stock solution.

  • Preparation: Don all required PPE as specified in the table above. Prepare the work surface within the BSC by covering it with a disposable, absorbent, plastic-backed pad.

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat. Use caution to avoid generating dust.

  • Solubilization: Add the desired solvent (e.g., DMSO) to the vessel containing the powder. Gently swirl to dissolve. Sonication may be used to aid dissolution if necessary.[6]

  • Storage: Once dissolved, the stock solution should be aliquoted into clearly labeled, sealed vials. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.[6]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Response Protocol:

spill Spill Occurs evacuate Evacuate and restrict access to the area spill->evacuate notify Notify supervisor and EHS evacuate->notify ppe Don appropriate spill response PPE notify->ppe contain Contain the spill with absorbent material ppe->contain clean Clean the spill area contain->clean decontaminate Decontaminate the area clean->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Caption: Logical steps for responding to a chemical spill.

Disposal Plan:

All materials contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Place all contaminated solid items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.